1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Description
The exact mass of the compound this compound is 241.157897619 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(1H-pyrazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13(5-3-1)12-18-8-6-14(7-9-18)15-10-16-17-11-15/h1-5,10-11,14H,6-9,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTECECLRKFVZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNN=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248159 | |
| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-97-3 | |
| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Abstract
This compound is a heterocyclic compound featuring a core piperidine structure linked to both a benzyl group and a pyrazole moiety. This structural arrangement is of significant interest to medicinal chemists and drug development professionals, as the pyrazolylpiperidine scaffold is a key component in various biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their determination, and discusses the implications of these properties for research and development.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. These data ensure unambiguous communication and accurate database referencing.
Chemical Structure:
Table 1: Key Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉N₃ |
| Molecular Weight | 241.33 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2CCC(CC2)C3=CNC=N3 |
| InChI Key | Predicted: YJCFJQRVDFPMGB-UHFFFAOYSA-N |
| CAS Number | Not found in available databases. |
Predicted Physicochemical Properties and Their Significance
In the early stages of drug discovery, in silico prediction of physicochemical properties is a critical, resource-efficient method for screening candidates. These predictions are based on the molecule's structure and provide insight into its potential behavior in biological systems.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 2.5 ± 0.5 | Measures lipophilicity, influencing membrane permeability and solubility. Values in the 1-3 range are often targeted for oral drugs. |
| pKa (Basic) | 8.5 - 9.0 | The piperidine nitrogen is predicted to be the most basic center, readily protonated at physiological pH (7.4). This impacts solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | 41.8 Ų | Estimates the surface area of polar atoms. TPSA is a key indicator of a molecule's ability to permeate cell membranes. A value < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (piperidine N, 2x pyrazole N) | Affects solubility and target binding. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are often linked to better oral bioavailability. |
The relationship between these core properties and the overall ADME profile is a cornerstone of medicinal chemistry.
Caption: Physicochemical properties influencing the ADME profile.
Experimental Determination of Key Properties
While predictions are valuable, experimental validation is essential. The following sections detail standard protocols for determining the critical physicochemical properties of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Solubility is a critical determinant of bioavailability. The shake-flask method (OECD Guideline 105) remains the gold standard for its direct and reliable measurement. The basic piperidine nitrogen suggests that solubility will be highly pH-dependent.
Protocol:
-
Buffer Preparation : Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4).
-
Sample Preparation : Add an excess amount of the solid compound to separate vials containing each buffer.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.
-
Phase Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[1]
-
Validation : The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Lipophilicity (logD) Determination by HPLC
Causality: Lipophilicity governs how a compound distributes between aqueous and lipid environments, impacting membrane traversal and protein binding. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH is more physiologically relevant than the partition coefficient (logP). A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable measure of lipophilicity.[1][2]
Protocol:
-
System Setup : Use an HPLC system with a C18 column and a UV detector.
-
Mobile Phase : Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[1]
-
Calibration : Inject a series of standard compounds with known logD values under identical isocratic conditions (varying the percentage of organic modifier).
-
Sample Analysis : Inject a solution of this compound.
-
Data Analysis :
-
For each standard and the test compound, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the void time.
-
Plot log k' of the standards against their known logD values.
-
Determine the logD of the test compound by interpolating its log k' value onto the calibration curve.
-
Caption: Workflow for logD determination via RP-HPLC.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. The synthesis of related pyrazole and piperidine compounds has been well-documented, providing a strong basis for spectral interpretation.[3][4][5][6]
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Key Features |
| ¹H NMR | ~7.5-8.0 ppm : Two singlets (pyrazole C-H protons).~7.2-7.4 ppm : Multiplet (5H, benzyl aromatic protons).~3.5 ppm : Singlet (2H, benzylic -CH₂- protons).~1.5-3.0 ppm : Series of complex multiplets (9H, piperidine protons). |
| ¹³C NMR | ~130-140 ppm : Aromatic and pyrazole carbons.~127-129 ppm : Benzyl aromatic carbons.~63 ppm : Benzylic carbon.~50-55 ppm : Piperidine carbons adjacent to nitrogen.~30-40 ppm : Remaining piperidine carbons. |
| Mass Spec (ESI+) | m/z 242.16 : Predicted [M+H]⁺ molecular ion peak. Fragmentation may involve loss of the benzyl group (m/z 91) or cleavage within the piperidine ring. |
| FT-IR (KBr) | ~3150 cm⁻¹ : N-H stretch (pyrazole).~3030 cm⁻¹ : Aromatic C-H stretch.~2800-2950 cm⁻¹ : Aliphatic C-H stretch.~1500-1600 cm⁻¹ : C=C and C=N ring stretching vibrations. |
Proposed Synthesis and Purification Workflow
While a specific synthesis for this molecule was not found, a plausible route can be designed based on established organic chemistry principles for similar structures.[7][8] A common approach involves the reaction of a functionalized piperidine with a pyrazole precursor.
Caption: A potential synthesis and purification workflow.
Conclusion
This compound possesses a compelling set of predicted physicochemical properties that position it as a viable scaffold for drug discovery. Its calculated lipophilicity, polar surface area, and hydrogen bonding capacity fall within ranges typically associated with drug-like molecules. The presence of a basic piperidine nitrogen ensures that its aqueous solubility will be pH-dependent, a critical factor for formulation and ADME studies. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and thoroughly characterizing this promising compound for further development in medicinal chemistry programs.
References
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ChemBK. (n.d.). 4-Benzyl piperidine - Physico-chemical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]
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IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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Martinez-Vargas, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]
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Al-Blewi, F. F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]
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NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. Retrieved from [Link]
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EPA. (n.d.). Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- Properties. Retrieved from [Link]
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Bakr, R. B., & Ahmed, A. (2016). Table 2. 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. ResearchGate. Retrieved from [Link]
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Sundaresan, K., et al. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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The Strategic Role of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine in Drug Discovery: A Technical Guide for Medicinal Chemists
Abstract
The 1-benzyl-4-(1H-pyrazol-4-yl)piperidine core is a privileged scaffold in modern medicinal chemistry, primarily recognized for its significant role in the development of C-C chemokine receptor type 5 (CCR5) antagonists. This technical guide provides an in-depth analysis of this heterocyclic system, detailing its synthesis, mechanism of action, and its pivotal role as a foundational structure in the discovery of novel therapeutics, particularly for HIV-1 infection. We will explore the key structure-activity relationships (SAR), provide detailed experimental protocols for its characterization, and discuss the causality behind the experimental choices that underscore its utility for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
The confluence of the N-benzylpiperidine motif and a pyrazole ring within a single molecular entity has given rise to a scaffold of significant interest in drug discovery. The N-benzylpiperidine moiety is a well-established pharmacophore known to interact with a variety of biological targets within the central nervous system and beyond.[1][2] Concurrently, the pyrazole ring system is a versatile heterocycle featured in numerous approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key molecular interactions.[3] The combination of these two fragments in this compound creates a three-dimensional structure with a favorable profile for engaging with challenging targets like G-protein coupled receptors (GPCRs).
Initial broad screening efforts and subsequent focused medicinal chemistry campaigns have identified the 4-(pyrazolyl)piperidine core as a potent and selective antagonist of the CCR5 receptor.[4][5] This receptor is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[6] Consequently, the this compound scaffold has become a cornerstone for the design of HIV-1 entry inhibitors.[7][8] This guide will dissect the chemical and biological rationale that underpins its importance.
Synthetic Strategy and Methodologies
The synthesis of this compound and its derivatives can be approached through several convergent strategies. A common and efficient method involves the construction of the pyrazole ring onto a pre-functionalized piperidine core. The following protocol is a representative, self-validating system based on established chemical principles for analogous compounds.
Proposed Synthetic Pathway
The logical flow for the synthesis begins with commercially available starting materials and proceeds through well-understood, high-yielding transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-(dimethylaminomethylene)piperidin-4-one (Enaminone Intermediate)
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To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove methanol as it is formed.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude enaminone is typically used in the next step without further purification.
Causality: The use of a Dean-Stark trap is critical here. The condensation reaction is reversible, and the removal of the methanol byproduct drives the equilibrium towards the formation of the desired enaminone, ensuring a high conversion rate. Toluene is an excellent solvent for this purpose due to its appropriate boiling point and its ability to form an azeotrope with methanol.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone intermediate from Step 1 in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure this compound.
Causality: The cyclization with hydrazine hydrate to form the pyrazole ring is a robust and well-documented transformation. Ethanol is a suitable solvent as it readily dissolves both reactants and facilitates the reaction at a moderate temperature. The aqueous workup is necessary to remove any remaining hydrazine hydrate and other water-soluble impurities. Column chromatography provides the final, high-purity compound required for biological evaluation.
Biological Target and Mechanism of Action
The primary and most extensively studied biological target for the 4-(pyrazolyl)piperidine scaffold is the CCR5 receptor .[7][8]
The Role of CCR5 in HIV-1 Entry
HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[9] This initial binding triggers a conformational change in gp120, which then allows it to bind to a co-receptor, either CCR5 or CXCR4.[9] The majority of HIV-1 strains, particularly those responsible for initial transmission, are "R5-tropic," meaning they utilize CCR5 as their co-receptor.[9] The binding to CCR5 facilitates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.
Caption: Mechanism of CCR5 antagonism in preventing HIV-1 entry.
Allosteric Antagonism
This compound and its analogues function as non-competitive allosteric antagonists of the CCR5 receptor.[9] They do not bind to the same site as the natural chemokine ligands (like RANTES) but rather to a hydrophobic pocket within the transmembrane helices of the receptor.[9] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable by the gp120-CD4 complex.[9] This effectively blocks the viral entry cascade.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on the 4-(pyrazolyl)piperidine scaffold have provided crucial insights for optimizing antiviral potency and pharmacokinetic properties.[4]
| Moiety | Position | Modification | Impact on Activity | Reference |
| Benzyl Group | N1 of Piperidine | Substitution on the phenyl ring | Lipophilic substituents (e.g., biphenyl) can increase antiviral potency but may also introduce off-target ion channel activity. Alkoxy groups (e.g., dimethoxy) offer a good balance of improved potency and favorable pharmacokinetics. | [4] |
| Piperidine Ring | N1 of Piperidine | Replacement of benzyl with phenyl | Dramatically improves oral bioavailability, though often with a reduction in raw potency. | [7] |
| Pyrazole Ring | C4 of Piperidine | Position of the unsubstituted nitrogen | Optimal placement of the unsubstituted nitrogen on the pyrazole ring is meta to the bond connecting to the piperidine ring. | [7] |
Causality: The SAR data suggests a delicate balance between lipophilicity, which can enhance binding to the hydrophobic pocket of CCR5, and the need to maintain favorable pharmacokinetic properties and avoid off-target effects. The benzyl group appears to provide crucial interactions within the binding site, and modifications to this group allow for fine-tuning of the molecule's overall profile.
Key Experimental Workflows for Characterization
To validate the activity and mechanism of action of this compound, a series of standardized in vitro assays are employed.
CCR5 Radioligand Binding Assay
This assay quantifies the ability of the compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (Ki).
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The Pyrazole-Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Future Drug Development
Abstract
The fusion of pyrazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemistry. This hybrid structure combines the aromatic, electron-rich nature of the pyrazole ring with the conformational flexibility and basic nitrogen center of the piperidine moiety, yielding derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth review of pyrazole-piperidine derivatives, covering their synthesis, diverse biological applications, and the structure-activity relationships that govern their therapeutic potential. We will explore their roles as kinase inhibitors, cannabinoid receptor antagonists, and agents for neurodegenerative diseases, supported by detailed protocols and data-driven insights for researchers and drug development professionals.
Introduction: The Strategic Union of Two Potent Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[2] Among them, the five-membered pyrazole ring, with its two adjacent nitrogen atoms, and the six-membered saturated piperidine ring are considered "privileged scaffolds".[5][6] Their prevalence in FDA-approved drugs underscores their importance.[7][8][9]
-
Pyrazole: This aromatic ring can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets.[8] Its metabolic stability is another key feature that makes it attractive for drug design.[9]
-
Piperidine: This non-aromatic heterocycle provides a three-dimensional structural element and a basic nitrogen atom that is often crucial for target engagement and improving pharmacokinetic properties like solubility.[6]
The combination of these two moieties into a single molecule, the pyrazole-piperidine derivative, has led to the discovery of compounds with significant therapeutic potential across various disease areas, including cancer, inflammation, and neurological disorders.[3][7][10] This guide will delve into the chemistry and biology of this important class of compounds.
Therapeutic Applications of Pyrazole-Piperidine Derivatives
The versatility of the pyrazole-piperidine scaffold is evident in the wide range of biological targets it can be designed to modulate.
Oncology: Targeting Kinases and Cell Proliferation
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] The pyrazole-piperidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[10][11][12]
Many pyrazole-containing compounds have shown promise as anticancer agents by inhibiting various kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[13][14][15] For instance, derivatives of 3-aminopyrazole have been developed as potent Aurora kinase inhibitors, leading to apoptosis in tumor cells.[13]
Key Examples and Structure-Activity Relationships (SAR):
-
Bcr-Abl Inhibitors: For the treatment of chronic myeloid leukemia (CML), pyrazole-based compounds have been developed as allosteric inhibitors of Bcr-Abl kinase.[11] The clinical candidate Asciminib (ABL-001) is a notable example, where the pyrazole ring forms a key hydrogen bond interaction within a myristoyl pocket of the enzyme.[11]
-
VEGFR-2 Inhibitors: As a key mediator in angiogenesis, VEGFR-2 is a major target in oncology.[14] Studies have shown that incorporating additional heterocyclic rings like benzothiazole or pyridine onto the pyrazole-piperidine core can significantly enhance VEGFR-2 inhibitory potency.[14]
-
General SAR Insights: Lipophilic and electron-withdrawing groups, such as halo-benzyl substituents, on the pyrazole ring have been shown to be beneficial for cytotoxic activity against certain cancer cell lines.[7] The piperidine moiety often plays a role in occupying hydrophobic pockets and can be functionalized to fine-tune solubility and selectivity.[11][15]
Data Summary: Anticancer Activity of Representative Pyrazole-Piperidine Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | Haspin | HCT116 | 1.7 | [15] |
| Pyrazole Benzothiazole Hybrid | VEGFR-2 | HT29 | 3.17 | [15] |
| Pyrazole Carbaldehyde | PI3 Kinase | MCF7 | 0.25 | [15] |
| Indole-Pyrazole Hybrid | CDK2 | HCT116 | < 23.7 | [15] |
Neurodegenerative Diseases and CNS Disorders
The pyrazole-piperidine scaffold is also being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][16]
-
Monoamine Oxidase (MAO) Inhibition: Certain pyrazole derivatives act as inhibitors of MAO-B, an enzyme involved in the degradation of dopamine.[3] This makes them attractive candidates for Parkinson's disease therapy.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy in managing Alzheimer's disease.[17] Novel pyrazole-based derivatives have been designed and evaluated as potent AChE inhibitors.[17]
-
Cannabinoid Receptor (CB1) Antagonism: The well-known anti-obesity drug Rimonabant features a pyrazole-piperidine core and acts as a CB1 receptor antagonist.[5] Structure-activity relationship studies on this class of compounds have identified key structural requirements for potent and selective CB1 antagonism, including a para-substituted phenyl ring at the pyrazole's 5-position and a piperidinyl carboxamide at the 3-position.[18][19]
Anti-inflammatory and Analgesic Activity
A number of pyrazole derivatives are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[3][5][20] For example, Lonazolac is a pyrazole-based NSAID used for treating swelling and inflammation.[5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[5][21]
Antimicrobial and Antiviral Activity
The pyrazole-piperidine framework has also been explored for developing agents against infectious diseases. Derivatives have shown antibacterial, antifungal, and antiviral activities.[1][3][22] The presence of the piperidine moiety can be particularly important for enhancing antimicrobial activity.[1]
Synthetic Strategies and Methodologies
The synthesis of pyrazole-piperidine derivatives typically involves the construction of the pyrazole ring followed by its linkage to a piperidine moiety, or vice versa. The Knorr pyrazole synthesis and Paal-Knorr synthesis are common methods for forming the pyrazole ring.[23]
General Synthetic Workflow
A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[8][24][25] The resulting pyrazole can then be functionalized and coupled with a suitable piperidine derivative.
Caption: General workflow for the synthesis of pyrazole-piperidine derivatives.
Detailed Experimental Protocol: Synthesis of a 1,5-Diaryl Pyrazole Derivative
This protocol is a representative example of a cyclocondensation reaction to form a pyrazole ring, which can be a precursor to a pyrazole-piperidine derivative.
Objective: To synthesize a 1,5-diaryl pyrazole via the reaction of a chalcone with a hydrazine derivative.
Materials:
-
Chalcone (1 equivalent)
-
Hydrazine hydrate or substituted hydrazine (1.2 equivalents)
-
Ethanol (solvent)
-
Piperidine (catalyst)[26]
-
Glacial acetic acid (for substituted hydrazines)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 eq.) in ethanol.
-
Addition of Reagents: Add the hydrazine derivative (1.2 eq.) to the solution. If using a substituted hydrazine, add a catalytic amount of glacial acetic acid. If using hydrazine hydrate, a catalytic amount of piperidine can be used.[26]
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: It is a good solvent for both reactants and is easy to remove post-reaction.
-
Catalyst (Acetic Acid/Piperidine): The acid or base catalyst facilitates the initial Michael addition and subsequent cyclization and dehydration steps, accelerating the reaction rate.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Signaling Pathways and Mechanism of Action
To illustrate the mechanism by which these compounds can exert their effects, let's consider the inhibition of a kinase signaling pathway, a common mode of action for anticancer pyrazole-piperidine derivatives.
Caption: Mechanism of action for a pyrazole-piperidine kinase inhibitor.
In this representative pathway, the pyrazole-piperidine derivative acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the receptor tyrosine kinase.[14] This prevents the phosphorylation and activation of downstream signaling proteins, ultimately blocking signals that lead to cell proliferation and survival.[14]
Challenges and Future Perspectives
Despite the successes, challenges remain in the development of pyrazole-piperidine derivatives. These include optimizing pharmacokinetic properties such as solubility and bioavailability, and ensuring high selectivity to minimize off-target effects.[21]
Future research will likely focus on:
-
Multi-target Drug Design: Creating single molecules that can modulate multiple targets relevant to a complex disease like Alzheimer's or cancer.[17]
-
Computational Approaches: Utilizing molecular docking, virtual screening, and QSAR studies to accelerate the design and optimization of new derivatives.[23][27]
-
Novel Synthetic Methodologies: Developing more efficient, green, and regioselective synthetic routes to access a wider chemical space of pyrazole-piperidine scaffolds.[8]
Conclusion
The pyrazole-piperidine scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to their investigation for a multitude of therapeutic applications, from oncology to neurodegenerative diseases. The ability to readily functionalize both the pyrazole and piperidine rings allows for fine-tuning of their pharmacological profiles. As synthetic methodologies and our understanding of their structure-activity relationships continue to evolve, we can expect the pyrazole-piperidine core to remain a fruitful starting point for the discovery of new and effective medicines.
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The Convergence of Privileged Scaffolds: A Technical Guide to the Therapeutic Potential of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Abstract
In the landscape of modern medicinal chemistry, the strategic fusion of validated pharmacophores represents a cornerstone of rational drug design. This technical guide delves into the synthesis, mechanistic underpinnings, and therapeutic promise of the 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine scaffold. This hybrid architecture marries the neuro-pharmacologically significant N-benzylpiperidine moiety with the versatile pyrazole ring, a privileged structure in kinase inhibition and anti-inflammatory drug discovery. We will explore the synthetic rationale for the creation of this scaffold, its demonstrated and putative applications in neurodegenerative disorders, oncology, and inflammatory conditions, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Introduction: A Rationale for Molecular Hybridization
The this compound scaffold is a testament to the power of molecular hybridization, a design strategy that combines two or more pharmacophoric units to create a new molecule with an enhanced or novel biological profile. The two constituent moieties, N-benzylpiperidine and pyrazole, each possess a rich history of therapeutic relevance.
The N-benzylpiperidine core is a well-established structural motif in centrally active agents, most notably in the acetylcholinesterase (AChE) inhibitor donepezil, a frontline treatment for Alzheimer's disease[1][2][3]. This fragment is known to interact with key residues in the active site of cholinesterases and can be functionalized to modulate blood-brain barrier permeability and target engagement[1][2]. Its structural flexibility and ability to engage in cation-π interactions make it a valuable component for CNS-targeting compounds[4].
The pyrazole ring is a five-membered diazole heterocycle that is a cornerstone of numerous FDA-approved drugs[5][6]. Its unique electronic properties and ability to act as a versatile scaffold for substitution have led to its incorporation in a multitude of kinase inhibitors, where it often serves as a hinge-binding motif in the ATP-binding pocket of kinases[7]. Consequently, pyrazole derivatives have shown significant promise as anticancer and anti-inflammatory agents[8][9].
The convergence of these two privileged structures in the this compound core offers the tantalizing prospect of creating multi-target agents or compounds with novel selectivity profiles for a range of therapeutic targets.
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold can be approached through several convergent strategies. A common and efficient method involves the initial preparation of a key intermediate, N-benzyl-4-piperidone, followed by the construction of the pyrazole ring at the 4-position.
Synthesis of N-Benzyl-4-piperidone (Key Intermediate)
N-benzyl-4-piperidone is a commercially available but also readily synthesizable precursor. A robust one-pot synthesis has been reported, offering high yield and purity suitable for industrial applications[1][10].
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
Materials:
-
Benzylamine
-
Acrolein or an acrylate ester (e.g., methyl acrylate)
-
An appropriate alcohol solvent (e.g., methanol, ethanol)
-
An organic solvent for condensation (e.g., toluene)
-
An organic base (e.g., sodium methoxide)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Inorganic base for workup (e.g., sodium hydroxide)
Procedure:
-
To a solution of benzylamine in an alcoholic solvent, slowly add an acrylate ester dropwise at a controlled temperature. The molar ratio of acrylate to benzylamine should be approximately 2.6-5:1.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for a specified period to ensure the completion of the Michael addition.
-
Distill off the excess acrylate and alcohol solvent.
-
Add an organic solvent suitable for condensation (e.g., toluene) to the residue, followed by the portion-wise addition of an organic base (e.g., sodium methoxide).
-
Heat the mixture to 50-85°C to effect the Dieckmann condensation. During this period, low-boiling point byproducts can be removed by distillation.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).
-
Add a catalyst for decarboxylation and maintain the reaction at 60-85°C.
-
After the reaction is complete, adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution) and separate the aqueous layer.
-
The organic layer is then subjected to distillation under reduced pressure to yield N-benzyl-4-piperidone.
Construction of the Pyrazole Ring
With N-benzyl-4-piperidone in hand, the pyrazole ring can be constructed at the 4-position. A common strategy involves a condensation reaction to form an α,β-unsaturated ketone, followed by cyclization with a hydrazine derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Benzyl-4-piperidone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate or a substituted hydrazine
-
An appropriate solvent (e.g., ethanol, acetic acid)
Procedure:
-
React N-benzyl-4-piperidone with DMF-DMA to form the enaminone intermediate, 1-benzyl-4-(2-(dimethylamino)vinyl)piperidin-4-one. This reaction is typically carried out in a suitable solvent like toluene and heated to drive the reaction to completion.
-
The crude enaminone is then reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid.
-
The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the pyrazole ring.
-
After cooling, the product can be isolated by precipitation or extraction, followed by purification using column chromatography or recrystallization to yield this compound.
Therapeutic Potential in Neurodegenerative Disorders
The structural similarity of the N-benzylpiperidine moiety to donepezil makes the this compound scaffold a compelling starting point for the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease.
Cholinesterase Inhibition
The primary mechanism of action for many Alzheimer's drugs is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE)[2]. A study by van Greunen and colleagues (2019) synthesized and evaluated a series of N-benzylpiperidine carboxamide derivatives, including a compound with a pyrazole moiety, for their cholinesterase inhibitory activity[11].
The compound, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide , demonstrated an IC50 value of 5.94 ± 1.08 μM against AChE[11]. Molecular dynamics simulations suggested a binding mode similar to that of donepezil, and in silico predictions indicated good blood-brain barrier permeability[11]. This provides strong evidence that the 1-benzyl-4-(pyrazol-4-yl)piperidine scaffold can be effectively targeted to the CNS and can interact with cholinesterases.
Neuroprotection and Anti-inflammatory Effects
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Pyrazole derivatives have been shown to possess significant anti-inflammatory and neuroprotective properties[9][12][13]. Compounds with a pyrazole core have been shown to ameliorate neuroinflammation by modulating pathways such as the NF-κB/TNF-α/ROS pathway[12]. The this compound scaffold, therefore, has the potential to exert neuroprotective effects not only through cholinesterase inhibition but also by mitigating the underlying neuroinflammatory processes.
Therapeutic Potential in Oncology
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer[7][14][15]. The this compound core can be envisioned as a versatile platform for developing novel kinase inhibitors.
Kinase Inhibition
Numerous pyrazole-containing compounds have been developed as potent inhibitors of various kinases, including Aurora kinases, JAK, and Abl[15]. The pyrazole ring often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 1-benzylpiperidine moiety can be tailored to occupy the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
Derivatives of 1-benzyl-1H-pyrazole have been successfully developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation[1]. This demonstrates the utility of the N-benzyl pyrazole substructure in kinase inhibitor design. By incorporating this into the piperidine scaffold, novel inhibitors targeting a range of kinases implicated in cancer can be developed.
Cytotoxic Activity
Hybrid molecules containing an N-benzyl-piperidinyl moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, N-benzyl-piperidinyl acylhydrazone derivatives have shown antiproliferative activity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines[11]. This suggests that the 1-benzylpiperidine portion of the scaffold can contribute to the overall cytotoxic profile of the molecule.
Therapeutic Potential in Inflammatory Disorders
The anti-inflammatory properties of pyrazole derivatives are well-documented[4][8]. This makes the this compound scaffold a promising candidate for the development of novel anti-inflammatory agents.
Modulation of Inflammatory Pathways
A structurally related piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, has been shown to possess significant anti-inflammatory and anti-nociceptive effects[12]. This compound reduced paw edema in a carrageenan-induced inflammation model and exhibited central and peripheral analgesic effects[12]. These findings strongly support the potential of the pyrazolyl-piperidine/piperazine core in modulating inflammatory responses.
Structure-Activity Relationship (SAR) and Future Directions
While a comprehensive SAR study on the this compound scaffold is yet to be published, preliminary insights can be gleaned from related compounds.
-
Substitution on the Benzyl Ring: Modifications to the benzyl ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can be introduced to fine-tune electronic properties and interactions with the target protein.
-
Substitution on the Pyrazole Ring: The pyrazole ring offers multiple points for substitution. The N1 position can be substituted with various alkyl or aryl groups, which can influence the orientation of the molecule in the binding pocket. The other carbon atoms of the pyrazole ring can also be functionalized to introduce additional interaction points.
-
Linker between the Rings: While the core scaffold has a direct link between the piperidine and pyrazole rings, introducing different linkers (e.g., carboxamide, as seen in the work of van Greunen et al.[11]) can provide additional vectors for optimization.
Future research should focus on synthesizing a library of this compound analogs with systematic variations at these positions to build a robust SAR profile for different therapeutic targets.
Data Presentation
Table 1: Biological Activities of Representative Scaffolds
| Compound/Scaffold | Target(s) | Activity | Therapeutic Area | Reference |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | IC50 = 5.94 µM | Alzheimer's Disease | [11] |
| 1-benzyl-1H-pyrazole derivatives | RIP1 Kinase | Kd = 0.078 µM | Inflammation | [1] |
| N-benzyl-piperidinyl acylhydrazone hybrids | A549, HepG2 cells | IC50 ≈ 59 µM | Oncology | [11] |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Inflammatory pathways | Reduction in paw edema | Inflammation | [12] |
Visualization of Concepts
Synthetic Workflow
Caption: Therapeutic pathways for the this compound scaffold.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel therapeutics. By rationally combining the neuro-pharmacologically relevant N-benzylpiperidine moiety with the medicinally privileged pyrazole ring, a versatile platform has been created with the potential to address unmet needs in neurodegenerative disorders, oncology, and inflammatory diseases. The synthetic accessibility of this scaffold, coupled with the strong biological rationale for its design, makes it an attractive area for further investigation. Future work should focus on the synthesis and screening of focused libraries of derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. [Link]
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Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules. 2018 Aug 27;23(9):2166. [Link]
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Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853 B2.[Link]
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Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Adv. 2020 Sep 8;10(55):33267-33280. [Link]
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Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Med Chem Res. 2025 Jun 23. [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. 2021 Oct 26;6(44):29465-29482. [Link]
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Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009 Jan 22;52(2):379-88. [Link]
-
SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Patent EP 2 931 722 B1.[Link]
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Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. 2021;7(1):159. [Link]
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1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. EPO Patent 1531822.[Link]
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N‐Benzyl piperidine Fragment in Drug Discovery. ChemistrySelect. 2024;9(23):e202400511. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2024 Apr 23;29(9):1955. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). J Enzyme Inhib Med Chem. 2024 Dec;39(1):2309193. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2025 Jul 21;30(14):5443. [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. J Med Chem. 1997 Jan 3;40(1):33-45. [Link]
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Methodological & Application
Application Note: Reductive Amination Protocols for Benzyl Piperidine Derivatives
Abstract
Benzyl piperidine moieties are privileged pharmacophores in medicinal chemistry, serving as the core structural unit in acetylcholinesterase inhibitors (e.g., Donepezil), sigma receptor ligands, and various GPCR modulators. This Application Note provides a comprehensive technical guide for synthesizing these derivatives via reductive amination. We contrast the industry-standard Sodium Triacetoxyborohydride (STAB) method—favored for its chemoselectivity and bench-top safety—with Catalytic Hydrogenation, a method preferred for large-scale "green" synthesis. Detailed protocols, mechanistic insights, and troubleshooting matrices are provided to ensure reproducibility and high yields.
Mechanistic Foundation & Strategic Choice
The Chemistry of Imine Reduction
Reductive amination proceeds through two distinct phases: the equilibrium formation of an imine (from aldehydes) or iminium ion (from ketones/secondary amines), followed by irreversible reduction to the amine.
The choice of reducing agent dictates the success of this sequence.
-
Sodium Cyanoborohydride (NaCNBH
): Historically common but highly toxic (HCN generation) and requires strict pH control (pH 6) to prevent reduction of the carbonyl starting material. -
Sodium Triacetoxyborohydride (STAB): The modern gold standard. It is less toxic and, crucially, sterically bulky and electron-deficient. This makes it chemoselective : it reduces the protonated imine/iminium species much faster than it reduces the parent aldehyde or ketone.
Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points for selecting a protocol.
Figure 1: Mechanistic flow of reductive amination. Note that STAB minimizes the "Side Rxn" pathway by reacting preferentially with the Iminium species.
Method A: The STAB Protocol (Bench Standard)
Best for: Small to medium scale (10 mg to 50 g), complex substrates with sensitive functional groups (nitro, ester, carbamate).
Reagent Selection & Stoichiometry
| Component | Role | Equiv. | Notes |
| Amine | Substrate | 1.0 | Piperidine or N-benzyl-4-aminopiperidine precursor. |
| Carbonyl | Substrate | 1.0–1.2 | Benzaldehyde (for N-alkylation) or N-benzyl-4-piperidone. |
| STAB | Reductant | 1.4–1.6 | Sodium Triacetoxyborohydride. Moisture sensitive. |
| AcOH | Catalyst | 1.0–2.0 | Glacial Acetic Acid. Essential for ketone substrates. |
| Solvent | Medium | N/A | DCE (Classic), THF (Good), or EtOAc (Green). |
Step-by-Step Protocol
Target: Synthesis of N-benzylpiperidine from piperidine and benzaldehyde.
-
Preparation: In a dry flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Amine Addition: Add Piperidine (1.0–1.1 equiv).
-
Note: If reacting a ketone (e.g., N-benzyl-4-piperidone) with an amine, add Glacial Acetic Acid (1.0–2.0 equiv) at this stage to catalyze imine formation. For aldehydes, acid is optional but often beneficial.[1]
-
-
Equilibration (The "Indirect" check): Stir at room temperature for 15–30 minutes.
-
Expert Insight: While STAB allows for "direct" (one-pot) addition, a short equilibration period ensures the imine is formed, maximizing yield.
-
-
Reduction: Cool the mixture slightly (0 °C) if the scale is >5g to manage exotherm. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.
-
Reaction: Remove ice bath and stir at room temperature.
-
Monitoring: Check TLC or LC-MS after 2 hours. Most reactions complete within 2–16 hours.
-
-
Quench: Quench by adding saturated aqueous NaHCO
. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na
SO , and concentrate.
Method B: Catalytic Hydrogenation (Green/Scale-Up)
Best for: Large scale (>50 g), simple substrates, "Green Chemistry" requirements. Contraindications: Substrates containing nitro groups, alkenes, or benzyl ethers (potential hydrogenolysis).
Protocol
-
Setup: Purge a reaction vessel (Parr shaker or balloon flask) with Nitrogen.
-
Solvent: Dissolve the Piperidine derivative and Benzaldehyde (1:1 ratio) in Methanol or Ethanol (0.3 M).
-
Catalyst: Carefully add 10% Pd/C (5–10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric. Add under an inert blanket or as a water-wet slurry.
-
-
Hydrogenation: Evacuate and backfill with Hydrogen gas (H
) . -
Reaction: Stir vigorously at RT for 4–12 hours.
-
Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the crude amine.
Method C: Difficult Substrates (Lewis Acid Activation)
Scenario: Reacting sterically hindered ketones (e.g., N-benzyl-4-piperidone) with weak amines (e.g., aniline). Standard STAB protocols may stall.
The Titanium(IV) Isopropoxide Protocol
-
Mix Ketone (1.0 equiv) and Amine (1.0 equiv) in neat Ti(OiPr)
(1.2 equiv) or in minimal THF. -
Stir for 4–12 hours. The Lewis acid acts as a water scavenger and activates the carbonyl.
-
Dilute with Ethanol or THF.
-
Add NaCNBH
or STAB (1.5 equiv) and stir overnight. -
Workup Caution: Quench with 1N NaOH or water to precipitate titanium salts as white solids. Filter through Celite before extraction.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor imine formation | Add AcOH (STAB method) or use Ti(OiPr) |
| Alcohol Byproduct | Reductant attacking carbonyl | Use STAB instead of NaCNBH |
| Dialkylation | Primary amine over-reacting | Use excess amine (5–10 equiv) or switch to a stepwise protection/deprotection strategy. |
| Sticky Emulsion | Boron salts during workup | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species. |
Decision Logic for Researchers
Figure 2: Protocol Selection Matrix based on substrate functionality and scale.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor." Accounts of Chemical Research. (Describes the pharmacophore relevance).
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
ACS Green Chemistry Institute. (2023). "Solvent Selection Guide." (Reference for replacing DCE with EtOAc).
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Handling and storage guidelines for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
An In-Depth Guide for Researchers and Drug Development Professionals
Application Notes & Protocols for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
**Abstract
This document provides a comprehensive guide to the essential handling and storage procedures for this compound. As a compound featuring both a piperidine backbone, known for its role in CNS-active agents, and a metabolically stable pyrazole moiety, its integrity is paramount for reproducible experimental outcomes.[1] The protocols herein are synthesized from established best practices for its constituent chemical classes—piperidines and pyrazoles—to ensure the long-term stability and safe utilization of the compound in a laboratory setting. This guide is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development.
Core Compound Profile & Physicochemical Properties
This compound is a heterocyclic compound featuring a central piperidine ring. The nitrogen of the piperidine is protected by a benzyl group, a common strategy in medicinal chemistry to modulate basicity and pharmacokinetic properties. The 4-position of the piperidine is substituted with a 1H-pyrazole ring, a five-membered aromatic heterocycle known for its metabolic stability and diverse roles in forming key interactions with biological targets.[1]
Understanding the properties of the parent structures is key to proper handling. Piperidine itself is a basic secondary amine, and its derivatives often share this reactivity. The pyrazole ring is generally stable to oxidation but can be susceptible to degradation under certain conditions, including exposure to light, moisture, or extreme pH.[2][3]
Table 1: Physicochemical Characteristics of this compound and Related Structures
| Property | Value / Observation | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₅H₁₉N₃ | Calculated |
| Molecular Weight | 241.34 g/mol | Calculated |
| Appearance | Likely a solid (white to off-white crystalline powder) | Inferred from related piperidine and pyrazole derivatives.[4][5] |
| Solubility | Expected to be soluble in many organic solvents (e.g., DMSO, DMF, Methanol, Chloroform).[6] | Based on the general solubility of piperidine and pyrazole derivatives. |
| Basicity (pKa) | The piperidine nitrogen imparts basicity (predicted pKa of conjugate acid ≈ 8.5-9.5). | Inferred from related N-benzylpiperidine structures.[7] |
| Stability Profile | Stable under recommended storage conditions. Sensitive to strong oxidizing agents, strong acids, prolonged light exposure, and potentially moisture.[2][6][8] | Based on the known stability of both piperidine and pyrazole moieties. |
Hazard Identification & Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the constituent moieties suggest a precautionary approach. Piperidine derivatives can cause skin, eye, and respiratory irritation.[9][10]
Primary Hazards:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation or an allergic skin reaction (sensitization).[11]
-
Inhalation: May cause respiratory tract irritation.[10]
-
Ingestion: May be harmful if swallowed.[11]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential sensitization.[8][12] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against dust particles and splashes.[12] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[6] | To avoid inhalation of fine dust particles. |
Protocols for Safe Handling & Use
Adherence to standardized laboratory procedures is critical for both personnel safety and maintaining compound purity.
Engineering Controls
All manipulations of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Protocol for Weighing and Dispensing (Solid Form)
-
Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the proper height.
-
Environment: Minimize air currents near the analytical balance. Use an anti-static weighing dish if the material is fine and prone to static.
-
Aliquotting: Use a clean spatula to carefully transfer the desired amount of the compound from the stock vial to the weighing dish.
-
Closure: Immediately and tightly seal the main stock container after dispensing to minimize exposure to air and moisture.[6][8]
-
Cleanup: Clean the spatula and any surfaces that may have come into contact with the compound using a solvent-moistened wipe (e.g., 70% ethanol). Dispose of wipes in the appropriate chemical waste stream.
Protocol for Stock Solution Preparation
-
Solvent Selection: Choose a suitable, anhydrous-grade organic solvent such as DMSO, DMF, or methanol based on experimental requirements.
-
Dissolution: Add the weighed compound to an appropriate volumetric flask. Add approximately half the final volume of the chosen solvent.
-
Solubilization: Gently swirl or vortex the solution. If necessary, sonication in a water bath can be used to aid dissolution. Avoid heating unless the thermal stability is known.
-
Final Volume: Once fully dissolved, add the solvent to the final desired volume and mix thoroughly to ensure homogeneity.
-
Storage: Transfer the stock solution to a clean, clearly labeled amber glass vial to protect it from light.[2] For moisture-sensitive applications, use a vial with a PTFE-lined cap.
Long-Term Stability & Storage Protocols
The stability of this compound depends on its form (solid vs. solution) and environmental conditions. The pyrazole moiety, in particular, dictates the need for protection against light and oxidation, while the piperidine ring's basicity necessitates segregation from acids.[2]
Recommended Storage Conditions
Solid Compound:
-
Short-Term (≤ 3 months): Store in a tightly sealed container at room temperature (15–25°C) in a desiccator to protect from moisture.[8]
-
Long-Term (> 3 months): For maximum stability, store at 2-8°C or frozen at -20°C.[2] Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent potential oxidation, which can sometimes be indicated by a brownish discoloration in pyrazole derivatives.[2][4]
Solutions:
-
Working Solutions (Daily Use): Can be kept at room temperature if used within the same day, provided they are protected from light.
-
Stock Solutions (Weeks to Months): Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, allow vials to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
Incompatible Materials
To prevent degradation or hazardous reactions, avoid storing this compound with:
-
Strong Oxidizing Agents: Can lead to degradation of the pyrazole and piperidine rings.[4][6]
-
Strong Acids: Will react with the basic piperidine nitrogen.[4]
-
Heat and Direct Sunlight: Can promote thermal and photodegradation.[2][8]
Storage Condition Decision Workflow
The following diagram outlines a logical workflow for determining the appropriate storage strategy.
Caption: Decision tree for selecting storage conditions.
Stability Assessment & Quality Control Protocols
Periodic assessment of compound purity is crucial, especially for samples stored over long periods. Degradation can lead to inconsistent results in biological assays.
Visual Signs of Degradation
-
Color Change: A change from white/off-white to yellow or brown can indicate oxidation or other degradation pathways.[2]
-
Clumping: Changes in physical appearance, such as the powder becoming clumpy or sticky, may suggest moisture absorption.
Protocol: Stability-Indicating HPLC Method Development (General)
A reverse-phase HPLC (RP-HPLC) method is the standard approach for assessing the purity of small molecules.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile or Methanol
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 15-20 minutes to elute the parent compound and any potential degradants.
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (a full UV-Vis scan of a pure sample is recommended to determine the optimal wavelength, λₘₐₓ).
-
Sample Preparation: Prepare a sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the mobile phase.[2]
-
Validation: The method is considered "stability-indicating" if degradation products (generated via forced degradation) are resolved from the main peak.
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand potential degradation pathways and to validate the stability-indicating nature of the analytical method.[2]
-
Prepare Samples: Prepare solutions of the compound (~0.5-1.0 mg/mL) for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 105°C) for 24 hours.[2]
-
Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., UV and visible light).[2]
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the developed HPLC method alongside an unstressed control sample.
-
Evaluation: Examine the chromatograms for new peaks (degradants) and a decrease in the main peak area. Aim for 5-20% degradation to ensure that secondary degradation is minimal.
Quality Control Workflow
Caption: Workflow for routine quality control testing.
References
- Ataman Kimya. (n.d.). PIPERIDINE.
- Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
-
Zhang, Y., et al. (2015). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]
- Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
- Benchchem. (n.d.). Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
-
Wang, R., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]
- IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
-
Patel, K., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
NIH PubChem. (n.d.). Piperidine. Retrieved from [Link]
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1-Benzyl-4-piperidone.
-
NIH PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 4). 1-Benzylpiperidin-4-one - Safety Data Sheet.
-
Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]
-
Policija. (2022, January 6). Analytical report. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
EPA. (2025, October 15). Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- Properties. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Retrieved from [Link]
-
PMC. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
-
ResearchGate. (2021, August 31). (PDF) Synthesis and preliminary docking evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines, as potential acetylcholinesterase inhibitors. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]
- 6. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 7. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]
- 8. biosynce.com [biosynce.com]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine Synthesis
Ticket ID: #SYN-PYR-PIP-001 Status: Open Subject: Improving Reaction Yield & Selectivity Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering two primary bottlenecks in the synthesis of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine :
-
Catalyst Poisoning: The free N-H on the pyrazole ring coordinates to Palladium, arresting the Suzuki-Miyaura cycle.
-
Chemo-selectivity in Hydrogenation: Reducing the tetrahydropyridine double bond without cleaving the N-benzyl protecting group (hydrogenolysis).[1]
This guide deconstructs these failure points and provides high-yield protocols based on mechanistic causality.
Module 1: The Suzuki-Miyaura Cross-Coupling
The Issue: Low conversion or stalled reaction during the coupling of 1-benzyl-1,2,3,6-tetrahydropyridine-4-boronate (or triflate) with 4-halopyrazole.
Root Cause Analysis
Unprotected azoles (pyrazoles, imidazoles) act as catalyst poisons. The basic nitrogen atom (
Protocol A: The "Protected" Route (Recommended for Max Yield)
Protecting the pyrazole nitrogen is the most reliable way to boost yields from <40% to >85%.
-
Protection: Convert 4-bromo-1H-pyrazole to 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole (THP-protected) or the SEM-protected analog.
-
Why: Steric bulk prevents N-Pd coordination.[1]
-
-
Coupling Conditions:
-
Deprotection: Acidic hydrolysis (HCl/MeOH) post-coupling removes the THP/SEM group quantitatively.[1]
Protocol B: The "Unprotected" Route (Advanced)
If you must avoid protection steps, you require specific ligand architecture.
-
Catalyst System: XPhos Pd G3 or Pd(OAc)
+ SPhos . -
Mechanism: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and prevent the formation of stable (inactive) Pd-pyrazole complexes [1].[1]
-
Base:
(anhydrous conditions often preferred to prevent protodeboronation).[1]
Module 2: Selective Hydrogenation
The Issue: You need to reduce the alkene (C3-C4 double bond) in the tetrahydropyridine ring without removing the N-benzyl group (debenzylation).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Loss of Benzyl Group | Catalyst is too active for C-N hydrogenolysis.[1] | Switch to PtO |
| Incomplete Alkene Reduction | Steric hindrance or catalyst poisoning.[1] | Increase pressure to 50 psi. Ensure sulfur is absent (from reagents).[1][3] |
| Pyridine Formation | Disproportionation/Oxidation.[1] | Ensure strict exclusion of oxygen; do not use Pd/C in air.[1] |
Optimized Protocol: Selective Reduction
Reagents: 1-Benzyl-4-(1-(THP)-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
Catalyst: Platinum(IV) oxide (
Step-by-Step:
-
Dissolve substrate in Ethyl Acetate (0.1 M).[1]
-
Add
(5-10 wt%).[1] -
Purge with
, then introduce (balloon pressure or 1-3 bar). -
Critical: Stop immediately upon consumption of starting material to prevent slow debenzylation.[1]
Module 3: Synthesis Workflow Visualization
The following diagram illustrates the critical decision points and failure modes.
Caption: Logical workflow for the synthesis of this compound, highlighting the critical choice of protecting groups and hydrogenation catalysts to avoid common yield losses.
FAQ: Rapid Troubleshooting
Q: My Suzuki coupling is stuck at 50% conversion. Should I add more catalyst? A: No. If you are using unprotected pyrazole, the catalyst is likely dead (poisoned). Filter the reaction, and restart with protected pyrazole (THP/SEM). If you cannot protect, switch to a Buchwald precatalyst (e.g., XPhos Pd G3) which is resistant to azole inhibition [1].
Q: Can I use Pd/C for the hydrogenation if I add an additive?
A: Yes, but it is less robust. Adding
Q: I see a "des-benzyl" impurity in my LCMS. How do I remove it? A: This is 4-(1H-pyrazol-4-yl)piperidine.[1] It is much more polar than your target. It can be removed via reverse-phase chromatography (C18) or by a simple aqueous workup at pH 4-5 (the secondary amine will be protonated and stay in the water layer, while the benzylated product extracts into DCM/EtOAc—check pKa to confirm specific extraction pH).
References
-
Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1] Academic Press.[1] (Standard text regarding PtO2 vs Pd/C selectivity).
Sources
Solving solubility issues of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine in DMSO
A Guide to Solving and Preventing Solubility Issues in DMSO and Aqueous Assay Buffers
Welcome to the technical support hub for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Introduction: Understanding the Molecule
This compound is a compound of interest in many research fields. Its structure, however, presents a classic solubility challenge. The molecule combines a bulky, hydrophobic benzyl group with a polar, hydrogen-bonding pyrazole moiety and a basic piperidine ring. This amphipathic nature, coupled with a potentially stable crystalline lattice, often leads to poor solubility in both aqueous solutions and, at high concentrations, even in pure DMSO.[1] This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in 100% DMSO, even at a standard 10 mM concentration. Why?
A1: This issue typically stems from two primary factors:
-
High Crystal Lattice Energy: The compound may exist as a highly stable crystalline solid. Significant energy, often more than simple vortexing can provide, is required to break down this lattice and allow the solvent to solvate individual molecules.[2]
-
Molecular Properties: While DMSO is a powerful aprotic solvent, the combination of the rigid pyrazole ring and the bulky benzyl group can hinder efficient solvation. Poorly soluble compounds often have high lipophilicity and strong intermolecular interactions.[3]
Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS). What is happening?
A2: This is a very common phenomenon known as "crashing out." You have created a supersaturated solution. DMSO is miscible with water, but when you add the DMSO stock to an aqueous buffer, the local solvent environment changes drastically from organic to aqueous.[4] The hydrophobic benzyl group on your molecule is poorly tolerated in the high-polarity aqueous environment, causing the molecules to aggregate and precipitate out of solution.[5] The final concentration of your compound in the assay buffer has exceeded its kinetic solubility limit in that specific medium.[6]
Q3: How can I be certain that my compound is truly dissolved and not just a fine suspension or colloid?
A3: Visual inspection can be misleading. A solution that appears clear may still contain nano-precipitates or colloidal aggregates that can interfere with assays. Two simple methods can help confirm true dissolution:
-
Tyndall Effect Test: In a dark room, shine a laser pointer or a focused beam of light through the solution. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light (a colloid). A true solution will not show the beam's path.[6]
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter.[6] A significant drop in concentration after filtration, as measured by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC), confirms that the compound was not fully dissolved and was instead present as filterable particles.[6]
Q4: Is it safe to heat my DMSO stock to get the compound into solution?
A4: Gentle warming can be an effective strategy to provide the energy needed to overcome the crystal lattice energy. However, it must be done with caution:
-
Degradation Risk: Excessive heat can degrade the compound. Always check the compound's datasheet for thermal stability information.
-
Supersaturation: Heating may help dissolve the compound, but it may precipitate out again upon cooling to room temperature.[5] If you use heat, be sure to visually inspect the solution for any precipitation after it has cooled.
-
Safety: Always handle warm DMSO with appropriate personal protective equipment (PPE) in a well-ventilated area.
Troubleshooting Guide: A Step-by-Step Workflow
This section provides a logical workflow for diagnosing and solving solubility problems.
Solution 2.2: Use a Co-solvent or Solubilizing Excipient
-
Action: If pH modification is not compatible with your assay, consider using a co-solvent. Prepare an intermediate dilution of your DMSO stock in a solvent like polyethylene glycol 400 (PEG 400) or ethanol before the final dilution into the aqueous buffer. [5][7]Alternatively, complexing agents like cyclodextrins can be used in the aqueous phase to encapsulate the hydrophobic part of the molecule. [7][8]* Rationale: Co-solvents reduce the overall polarity of the final solvent mixture, making it more "hospitable" to the hydrophobic benzyl group and preventing precipitation. []Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form an inclusion complex with your compound, which has greatly enhanced aqueous solubility. [7]
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Recommended Starting Point | Key Considerations |
| pH Adjustment | Increases ionization of the basic piperidine nitrogen, forming a more polar, soluble salt. [][10] | Adjust aqueous buffer to pH 2.0-5.0 with dilute HCl. | Must be compatible with the biological assay; can affect protein stability or cell health. |
| Co-solvents | Reduces the polarity of the final aqueous solution, preventing precipitation of hydrophobic moieties. [11] | Use a 1:1 mixture of DMSO:PEG 400 for an intermediate dilution step. | The co-solvent must not interfere with the assay. Final concentration should be minimized. [12] |
| Gentle Heat | Provides energy to overcome the crystal lattice energy of the solid compound. [5] | Warm to 37-50°C for 15-30 minutes. | Risk of compound degradation; may form a supersaturated solution that precipitates on cooling. |
| Cyclodextrins | Encapsulates the hydrophobic part of the molecule, presenting a hydrophilic exterior to the solvent. [7][8] | Prepare a 10-50 mM solution of HP-β-CD or SBE-β-CD in the aqueous buffer. | Can sometimes affect ligand-protein binding kinetics; requires empirical testing. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Preparation: Accurately weigh the required amount of this compound into a sterile, appropriate-sized glass or polypropylene vial. [13]2. Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., start with 10 mM). Use a calibrated pipette for accuracy.
-
Dissolution: Vortex the vial vigorously for at least 60 seconds. Visually inspect for any remaining solid particles against a bright light and a dark background.
-
Assisted Dissolution (If Necessary): If solid is still present, place the vial in a sonicating water bath for 10-15 minutes. If needed, warm the vial in a water bath or heat block to no more than 50°C for 15 minutes, vortexing periodically.
-
Final Check & Storage: Once the solution is completely clear, allow it to cool to room temperature and re-inspect for any precipitation. Store the stock solution as recommended on the product datasheet, typically at -20°C in small aliquots to avoid repeated freeze-thaw cycles. [14]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum concentration at which your compound remains in solution after dilution from a DMSO stock.
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM) following Protocol 1.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at room temperature for 1-2 hours.
-
Analysis: Measure the amount of dissolved compound in each well. This can be done using various methods, such as nephelometry (light scattering), UV-Vis spectroscopy after filtering, or HPLC-UV.
-
Determination: The kinetic solubility limit is the highest concentration at which no significant precipitation or light scattering is observed. [6]This is the maximum concentration you should use in your assay under these conditions.
References
- JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement.
- BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- Smolecule. (2026). Troubleshooting Guide: Addressing Solubility Constraints in DSF Assays.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- CD Formulation. (n.d.). pH Modifier Excipients.
- ResearchGate. (2025). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- BenchChem. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
- Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- Manufacturing Chemist. (2015). Excipients: Enhancing the New, Poorly Soluble APIs.
- PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Advanced Piperidine Functionalization
Topic: Minimizing Side Reactions During Piperidine Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support
Introduction: The Piperidine Challenge
Piperidine is a ubiquitous pharmacophore, found in blockbuster drugs like Fentanyl and Paroxetine. However, its high basicity (
-
Over-alkylation (Quaternization) during
-alkylation.[1] -
Catalyst Poisoning during transition-metal catalyzed cross-couplings.
-
Regio-scrambling during C-H activation.
This guide provides self-validating protocols to eliminate these side reactions.
Module 1: Controlling -Alkylation & Quaternization
The Problem: Direct alkylation with alkyl halides often leads to a mixture of mono-alkylated product and quaternary ammonium salts (over-alkylation) because the product (tertiary amine) is often more nucleophilic than the starting secondary amine.
Troubleshooting Guide
Q: I am observing significant quaternary ammonium salt formation by LCMS. How do I stop this?
A: Stop doing direct alkylation. Switch to Reductive Amination . Direct alkylation relies on kinetic control which is difficult to maintain with piperidine. Reductive amination proceeds via an iminium ion intermediate which cannot react further once reduced to the tertiary amine, creating a self-terminating reaction.
Protocol: Sodium Triacetoxyborohydride (STAB) Reductive Amination Standard: Abdel-Magid Protocol
-
Stoichiometry: Mix Piperidine (1.0 equiv) and Aldehyde/Ketone (1.0–1.1 equiv) in DCE or THF.
-
Acid Additive: Add Acetic Acid (1.0 equiv). Crucial: This catalyzes iminium formation.
-
Reductant: Add Sodium Triacetoxyborohydride [
] (1.4 equiv). -
Validation: Monitor consumption of the aldehyde carbonyl peak in IR or the disappearance of the imine intermediate by LCMS.
Comparison of Methods:
| Parameter | Direct Alkylation ( | Reductive Amination (Abdel-Magid) |
| Mechanism | Condensation + Reduction (Thermodynamic) | |
| Major Side Reaction | Quaternization (Over-alkylation) | Reduction of aldehyde to alcohol |
| Selectivity | Low (requires slow addition) | High (Self-terminating) |
| Reference | Classical | Abdel-Magid, A. F. et al. [1] |
Q: I must use an alkyl halide (no aldehyde available). How do I minimize over-alkylation?
A: You must engineer steric or kinetic bias .
-
Slow Addition: Add the alkyl halide dropwise to a solution of piperidine (excess, 1.5 equiv) at
or . -
Inorganic Base: Use weak bases like
rather than soluble organic bases (TEA) to prevent homogenous catalysis of the second alkylation.
Module 2: -Arylation (Buchwald-Hartwig Cross-Coupling)
The Problem:
Piperidine is a strong
Troubleshooting Guide
Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help.
A: You are likely experiencing catalyst poisoning or ligand mismatch . Secondary amines like piperidine require bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.
Decision Matrix for Ligand Selection:
-
Scenario A: Unhindered Aryl Halides
-
Ligand: RuPhos
-
Why: Specifically designed for secondary amines. The bulky isopropyl groups protect the Pd center while the electron-rich nature accelerates oxidative addition.
-
-
Scenario B: Sterically Hindered Piperidines (e.g., 2-methylpiperidine)
-
Ligand: BrettPhos or
BuBrettPhos [2] -
Why: These are the "gold standard" for difficult couplings.
-
Self-Validating Protocol: The "Color Test" If your reaction mixture turns black (precipitated Pd) within 10 minutes, your ligand is not protecting the metal.
-
Correction: Switch to a precatalyst like RuPhos Pd G4 rather than mixing
+ Ligand manually. Precatalysts ensure a 1:1 Ligand:Pd ratio active species immediately upon heating.
Visual Workflow:
Caption: Decision logic for minimizing side reactions in N-alkylation and N-arylation workflows.
Module 3: Regioselective C-H Functionalization
The Problem: Activating the Carbon-Hydrogen (C-H) bonds on the piperidine ring is difficult due to the deactivating nature of the amine. Regioselectivity (C2 vs C3 vs C4) is the main failure mode.
Troubleshooting Guide
Q: How do I selectively functionalize the C2 (alpha) position?
A: Use Directed
Protocol:
-
Substrate:
-Boc-piperidine. -
Reagent:
-BuLi (1.2 equiv) + TMEDA (1.2 equiv) in at .-
Note: TMEDA breaks up Butyl Lithium aggregates, increasing reactivity.
-
-
Time: Stir for 1–2 hours.
-
Trapping: Add electrophile (e.g.,
, ).
Self-Validating Step: The Deuterium Quench Before adding your expensive electrophile, run a pilot reaction:
-
Run the lithiation step.[4]
-
Quench with
or . -
Analyze by NMR: You should see >95% deuterium incorporation at the C2 position. If not, your lithiation failed (likely moisture or bad
-BuLi).
Q: How do I target C3 or C4? Lithiation only gives me C2.
A: You must switch mechanisms. Lithiation is electronically driven (inductive effect). To hit C3/C4, you need Transition Metal Direction .
-
For C3: Use Pd-catalysis with a specific directing group (e.g., Aminoquinoline) that forms a 5-membered palladacycle. [3]
-
For C4: Use Iridium-catalyzed borylation controlled by steric bulk.
Regioselectivity Map:
| Target Position | Mechanism | Reagents | Key Constraint |
| C2 ( | Directed Lithiation | Requires | |
| C3 ( | Pd-Catalyzed C-H Activation | Pd(OAc) | Requires installation/removal of directing group. |
| C4 ( | Steric Control | Ir-catalyst / Bpin | Favors least hindered position. |
Module 4: Amide Coupling with Hindered Piperidines
The Problem: Coupling a carboxylic acid to a 2-substituted piperidine (e.g., 2-methylpiperidine) often fails or yields low conversion due to extreme steric clash at the nucleophilic nitrogen. Standard reagents (HATU/EDC) often result in activated ester hydrolysis (side reaction) rather than amide formation.
Troubleshooting Guide
Q: HATU failed to couple my acid to 2-methylpiperidine. What now?
A: Switch to Acyl Fluorides or Acid Chlorides . Standard active esters (OBt/OAt) are too bulky to approach the hindered amine. Acyl fluorides are small, highly electrophilic, and stable enough to handle.
Protocol: TFFH/BTFFH Coupling
-
Reagents: Carboxylic Acid (1.0 equiv), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: DCM or DMF.
-
Mechanism: Generates the Acyl Fluoride in situ.
-
Advantage: The small Fluoride leaving group minimizes the transition state steric penalty.
Visual Workflow: Regioselectivity & Steric Strategy
Caption: Strategic map for C-H functionalization and hindered amide coupling.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Surry, D. S. , & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
He, G. , & Chen, G. (2011). "Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)-H Bonds at Remote Positions." Angewandte Chemie.
-
Beak, P. , & Lee, W. K. (1993).[5] "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines." The Journal of Organic Chemistry.
-
Beng, T. K. , & Gawley, R. E. (2010). "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Synthesis of Enantiopure 2-Substituted Piperidines." Journal of the American Chemical Society.
Sources
Technical Support Center: Recrystallization of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Welcome to the technical support guide for the purification of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. As a molecule incorporating a polar pyrazole ring, a basic piperidine core, and a non-polar benzyl group, its purification can present unique challenges. This guide is structured to address these specific issues with scientifically grounded, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate starting solvent for the recrystallization?
A: The choice of solvent is the most critical factor for successful recrystallization.[1][2] An ideal solvent should dissolve this compound completely at an elevated temperature but poorly at room or lower temperatures.[2][3] Given the compound's mixed polarity, a single perfect solvent may be elusive, making mixed-solvent systems highly probable candidates.
Initial Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
To each tube, add a different test solvent (see Table 1) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A suitable solvent will show poor solubility.[4]
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. The compound should dissolve completely.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a promising solvent.[4]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Suitability for this compound |
|---|---|---|---|
| Isopropanol (IPA) | Polar Protic | 82 | Often a good choice for compounds with hydrogen-bonding capabilities (pyrazole N-H). May dissolve the compound well when hot. |
| Acetonitrile | Polar Aprotic | 82 | Its polarity may be suitable for dissolving the compound when hot. Often used for piperidine derivatives.[6][7] |
| Ethyl Acetate | Medium Polarity | 77 | May offer a good balance for the molecule's mixed polarity. Often used in combination with hexanes. |
| Toluene | Non-polar | 111 | The benzyl group suggests some solubility in aromatic solvents. May be a good "soluble" solvent for a mixed-solvent system. |
| Ethanol/Water | Mixed | Variable | A classic mixed-solvent system. The compound is likely soluble in hot ethanol and insoluble in water.[8] |
| Ethyl Acetate/Hexane | Mixed | Variable | A common system for compounds of intermediate polarity. The compound should be soluble in ethyl acetate and insoluble in hexane. |
Q2: My compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[9][10] This typically happens for two main reasons:
-
The melting point of your compound (or the impure mixture) is lower than the temperature of the solution when it becomes supersaturated.[9][11]
-
The concentration of the solute is too high, or the solution is cooled too rapidly, hindering the orderly process of crystal lattice formation.[10]
Oiled out products are often impure because the oil can act as a solvent for impurities.[10][11]
Troubleshooting Workflow for Oiling Out:
Caption: Troubleshooting decision tree for oiling out.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolve: Place the flask back on the heat source and reheat until the oil fully redissolves into a clear solution.[9]
-
Dilute: Add a small amount of additional hot solvent (typically the more "soluble" solvent in a mixed system) to decrease the saturation point.[11] This ensures the solution remains unsaturated at a lower temperature.
-
Slow Down Cooling: Insulate the flask (e.g., by placing it on a wooden block or paper towels and covering it with a beaker) to ensure a very gradual temperature drop. Slow cooling is crucial for orderly crystal formation.[8][9]
-
Induce Crystallization Early: If possible, scratch the inner surface of the flask with a glass rod just below the solvent line as it cools. This can provide a nucleation site for crystal growth to begin before the oiling-out temperature is reached.[12]
Q3: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a common sign of a supersaturated solution, where the compound remains dissolved even below its normal saturation temperature.[9] It can also mean that too much solvent was used initially.[9]
Methods to Induce Crystallization:
-
Scratching: Vigorously scratch the inside of the flask at the air-liquid interface with a glass stirring rod. The tiny glass fragments or vibrations can provide nucleation sites for crystal growth to begin.[5][12]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[12][13]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (10-20%) and then allow it to cool again.[9][11]
-
Flash Freeze: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate in the air to leave a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as seeds.[12]
-
Deep Cooling: If room temperature cooling fails, use an ice-salt bath to achieve temperatures below 0 °C.[12]
Q4: My final yield is very low. How can I maximize product recovery?
A: A low yield is often a trade-off for high purity, but several factors can be optimized.
-
Problem: Using an excessive amount of solvent.
-
Problem: Premature crystallization during hot filtration.
-
Problem: Washing crystals with the wrong solvent.
-
Problem: Not cooling the solution sufficiently.
Q5: A single solvent isn't working well. How do I perform a mixed-solvent recrystallization?
A: This technique, also known as antisolvent crystallization, is ideal when your compound is very soluble in one solvent ("good" solvent) and poorly soluble in another ("bad" or "antisolvent"). The two solvents must be miscible.[15][16] For this compound, a good starting pair would be Ethanol (good solvent) and Water (antisolvent).
Caption: Workflow for mixed-solvent recrystallization.
Detailed Mixed-Solvent Protocol (Ethanol/Water Example):
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.[17]
-
To this hot solution, add the hot water dropwise with swirling. Adding the antisolvent hot prevents localized, rapid cooling which can cause oiling out.[8]
-
Continue adding water until you observe a faint, persistent cloudiness. This is the point of saturation.[15]
-
Add one or two drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.[18]
References
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Victoria. (n.d.). Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
-
University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vapourtec.com [vapourtec.com]
- 14. Home Page [chem.ualberta.ca]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. web.uvic.ca [web.uvic.ca]
- 17. youtube.com [youtube.com]
- 18. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Navigating Catalyst Poisoning in Pyrazole Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming catalyst poisoning in palladium-catalyzed pyrazole coupling reactions. Pyrazoles are crucial building blocks in medicinal chemistry, but their inherent Lewis basicity presents unique challenges, often leading to catalyst deactivation. This resource is designed to help you diagnose and resolve these issues, ensuring robust and reproducible reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and concerns regarding catalyst deactivation in pyrazole coupling reactions.
Q1: My pyrazole coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or is showing very low conversion. What are the likely causes?
A1: Low or no conversion in pyrazole coupling reactions is frequently linked to catalyst deactivation. The primary suspects are:
-
Catalyst Poisoning: Impurities in your reagents or solvents, or even the pyrazole substrate itself, can bind to the palladium catalyst and block its active sites.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst may have aggregated into inactive palladium black, often observed as a black precipitate.[2] This can be caused by high temperatures or exposure to oxygen.[2][3]
-
Incorrect Reaction Conditions: The base, solvent, temperature, or stirring rate may not be optimal for your specific substrates.[1]
Q2: I've heard that pyrazoles can "poison" their own reaction. How does this happen?
A2: Yes, this is a critical challenge. The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium center.[2][4] This coordination can form stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[2] This "self-poisoning" is a common reason for sluggish or failed pyrazole coupling reactions.
Q3: What is palladium black, and why is it forming in my reaction?
A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[2] Its formation is a clear sign of catalyst decomposition. Common causes include:
-
High Temperatures: Can accelerate the aggregation of palladium nanoparticles.[2][5]
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to decomposition.[3]
-
Inappropriate Ligand Choice: The ligand may not be effectively stabilizing the palladium center throughout the catalytic cycle.
Q4: Can the choice of base negatively impact my catalyst?
A4: Absolutely. While a base is essential for the catalytic cycle, an inappropriate choice can be detrimental. Very strong bases, like sodium tert-butoxide (NaOtBu), can be aggressive towards sensitive functional groups, leading to substrate or product decomposition, especially at elevated temperatures.[3] The decomposition products can then poison the catalyst. Furthermore, the solubility and particle size of the base can affect reaction rates and catalyst stability.
Part 2: Troubleshooting Guide - A Deeper Dive into Problem-Solving
This section provides a structured, question-and-answer guide to diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low to No Product Formation
Q: I've confirmed my reagents are pure, but the reaction is still not working. How do I troubleshoot potential pyrazole-induced catalyst poisoning?
A: This is a classic case of suspected substrate poisoning. Here’s a systematic approach to diagnose and solve the problem:
-
Protect the Pyrazole Nitrogen: The most direct way to prevent the pyrazole from coordinating with the palladium is to protect the N-H group. Common protecting groups like methyl, trityl, or tetrahydropyran (THP) can be effective.[6] This prevents the lone pair on the nitrogen from interacting with the catalyst.
-
Ligand Screening is Crucial: The right ligand can create a sterically hindered environment around the palladium center, preventing the pyrazole from binding. Switch to bulky, electron-rich biarylphosphine ligands.[2]
-
Recommended Ligands: XPhos, SPhos, AdBrettPhos, and tBuBrettPhos have shown great success in coupling reactions involving N-heterocycles.[7]
-
-
Optimize Catalyst System and Loading:
-
Use Precatalysts: Modern palladium precatalysts, such as G2, G3, or G4 Buchwald precatalysts, are often more reliable as they facilitate the clean and efficient generation of the active catalytic species.[3]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% might be necessary.[8]
-
-
Re-evaluate Reaction Conditions:
-
Base Selection: If you are using a strong base like NaOtBu and observing decomposition, consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Solvent Choice: The solvent can influence catalyst stability and solubility of all components. Aprotic polar solvents like dioxane or toluene are commonly used. A solvent screen may be necessary to find the optimal conditions.
-
Issue 2: Observation of Palladium Black and Inconsistent Results
Q: My reaction starts but then dies, and I see a black precipitate. How can I improve catalyst stability?
A: The formation of palladium black indicates that your catalyst is not stable under the reaction conditions. Here's how to address this:
-
Ensure Rigorous Inert Conditions: Oxygen is a key culprit in the decomposition of Pd(0) catalysts.[3]
-
Degassing: Thoroughly degas your solvent(s) using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Temperature Management: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[2][5]
-
Find the "sweet spot" by running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.
-
-
Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand relative to the palladium source. This helps to keep the palladium center coordinated and stabilized, preventing aggregation.[2]
-
Consider a "Self-Activating" Catalyst System: A novel strategy involves the in-situ generation of the active Pd(II) species from a Pd(0) precursor using air as the oxidant. This approach can bypass the strong coordination of heterocycles to Pd(II) intermediates.[4]
Part 3: Experimental Protocols and Data
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if impurities in your reagents are poisoning the catalyst.
Materials:
-
Your current batch of pyrazole substrate, coupling partner, base, and solvent.
-
High-purity, freshly purchased or purified versions of all reagents and solvent.
-
Palladium catalyst and ligand.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Baseline Reaction: Set up the reaction using your current batch of all reagents and solvents under your standard conditions. Monitor the reaction progress over time by TLC or LC-MS.[1]
-
High-Purity Reaction: In parallel, set up an identical reaction, but use the high-purity reagents and solvent.
-
Analysis: Compare the reaction progress of the two setups. A significant improvement in the high-purity reaction strongly indicates that impurities in your original materials were poisoning the catalyst.
Protocol 2: General Procedure for Suzuki Coupling of a Protected 4-Bromopyrazole
This is a starting point protocol that may require optimization for your specific substrates.
Materials:
-
N-protected 4-bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv), finely powdered
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried reaction vessel with a stir bar
Procedure:
-
To the oven-dried reaction vessel under an inert atmosphere, add the N-protected 4-bromopyrazole, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).[3]
-
Add the anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Typical Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Impurities in reagents and solvents | Strong and often irreversible poisoning by blocking active sites.[1] |
| Nitrogen Heterocycles | Pyridines, imidazoles, pyrazoles (substrate) | Substrates, impurities | Coordination to the metal center, forming inactive complexes.[1][2] |
| Halides | Excess chloride, bromide, iodide ions | From reagents or additives | Can form stable, less active palladium-halide complexes.[1] |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in starting materials | Irreversible poisoning of the catalyst. |
| Carbon Monoxide | Impurity in gas streams | Incomplete combustion | Strong coordination to palladium, leading to deactivation.[1] |
| Oxygen | Air leakage into the reaction | Inadequate inert atmosphere | Oxidation of active Pd(0) to inactive Pd(II).[3] |
Part 4: Visualizing the Problem and Solution
Diagram 1: The Catalytic Cycle and Points of Poisoning
Caption: The catalytic cycle for cross-coupling reactions, highlighting catalyst deactivation pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yielding pyrazole coupling reactions.
References
-
The Royal Society of Chemistry. Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Available at: [Link]
-
Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Available at: [Link]
-
PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]
-
MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed. Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Available at: [Link]
-
RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
arkat usa. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available at: [Link]
-
MDPI. Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Available at: [Link]
-
RepHip UNR. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Available at: [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available at: [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
PMC. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available at: [Link]
-
PMC. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]
-
DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]
-
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
-
PMC. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
ResearchGate. Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]
-
ScholarBank@NUS. Palladium(II) pyrazolin-4-ylidenes: Substituent effects on the formation and catalytic activity of pyrazole-based remote NHC complexes. Available at: [Link]
-
PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]
-
PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
ResearchGate. How does sulfur in thiazole poison Pd catalyst? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Executive Summary
Welcome to the technical support hub for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine . This scaffold is a critical building block in medicinal chemistry, often found in inhibitors for targets like Monoacylglycerol Lipase (MAGL) and Factor Xa.
The Core Challenge: This molecule exhibits a "dual-personality" in aqueous media due to its physicochemical properties:
-
The Piperidine Nitrogen: Highly basic (
).[1] It is protonated and soluble at acidic pH.[2] -
The Pyrazole Ring: Amphoteric but largely neutral at physiological pH (
for protonation, for deprotonation). -
The Benzyl Group: Lipophilic and prone to slow oxidative degradation.[1]
Most common user error: Attempting to dissolve the free base directly into neutral buffers (PBS, pH 7.4), leading to immediate precipitation.
Module 1: Physical Stability (Solubility & Precipitation)[1]
Q: Why does my compound precipitate when I add it to PBS (pH 7.4)?
A: This is a thermodynamic solubility limit, not a chemical degradation.
At pH 7.4, the piperidine nitrogen exists in equilibrium between its protonated (cationic) and deprotonated (neutral) forms. The benzyl and pyrazole groups are highly lipophilic. If you are working with the free base , it is hydrophobic. Even if you use the HCl salt , the buffering capacity of PBS can strip the proton, forcing the molecule back to its neutral, insoluble state if the concentration exceeds its thermodynamic solubility limit (often
Q: What is the recommended solubilization protocol for biological assays?
A: Do not dissolve directly in aqueous buffer. Use the "Stock-Intermediate-Final" method to prevent "crashing out."
Protocol: The Kinetic Solubilization Workflow
-
Primary Stock: Dissolve solid in 100% DMSO to 10–50 mM. (Solution should be clear).
-
Intermediate Dilution (Optional but Recommended): Dilute DMSO stock 1:10 into water or saline.[1] Crucial: Watch for turbidity.[3] If turbid, sonicate immediately.
-
Final Assay Concentration: Spike the stock/intermediate into the assay buffer.
-
Target DMSO: Keep final DMSO concentration
(or as tolerated by your protein). -
Mixing: Vortex immediately upon addition.[1]
-
Visualization: Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your experiment.
Caption: Decision tree for solubilizing this compound based on pH and salt form.
Module 2: Chemical Stability (Degradation)
Q: Is the benzyl group stable to oxidation?
A: Generally stable, but susceptible to Benzylic Oxidation over long periods or under stress.[1] The carbon atom connecting the phenyl ring to the piperidine nitrogen (the benzylic position) is activated. In the presence of light and oxygen, it can slowly oxidize to form the amide (benzoyl derivative) or N-oxide species.
-
Risk Level: Low to Moderate.
-
Sign of Degradation: Yellowing of the white solid or appearance of new peaks at
(N-oxide) or (Carbonyl) in LC-MS.[1]
Q: How should I store the solid and solutions?
A: Follow the "Cold-Dark-Dry" principle.
| State | Storage Condition | Shelf Life (Est.) |
| Solid (Powder) | -20°C, Desiccated, Protected from Light | > 2 Years |
| DMSO Stock | -20°C or -80°C, Amber Vial | 6 Months |
| Aqueous Buffer | Do not store. Prepare fresh daily.[1] | < 24 Hours |
Protocol: HPLC Stability Check
If you suspect degradation, run this standard QC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (peptide bond/amide).
Interpretation:
-
Parent Peak: ~4-6 min retention time (depending on flow).
-
Impurity 1 (N-Oxide): Elutes earlier (more polar).[1]
-
Impurity 2 (Benzoyl/Amide): Elutes later (loss of basicity, more lipophilic).
Module 3: Biological & In Vivo Applications
Q: Can I use this compound for in vivo (animal) studies?
A: Yes, but formulation is critical. Simple saline solutions will likely fail for high doses (> 10 mg/kg) due to the pH of the body precipitating the compound.
Recommended Formulation Vehicle: To improve bioavailability and prevent precipitation in the peritoneum or gut:
-
5% DMSO (Solubilizer)
-
5% Tween-80 or Solutol HS-15 (Surfactant)[1]
-
30% PEG-400 (Co-solvent)[1]
-
60% Saline or Water [1]
Procedure: Dissolve compound in DMSO/Tween/PEG mixture first (clear solution), then slowly add saline with vortexing.
Visualization: Stability Testing Workflow
Use this workflow to validate the integrity of your compound before starting expensive biological assays.[1]
Caption: Workflow for distinguishing between physical precipitation and chemical degradation.
References
-
PubChem. 1-Benzyl-4-phenylpiperidine Derivatives (Analogous Scaffold Properties). National Library of Medicine. Available at: [Link]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Benzylpiperidine Derivatives. (General reference for benzylpiperidine stability).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Analytical
Analytical Profiling of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine: A Comparative Guide
Introduction: The Scaffold of Interest
The compound 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine represents a critical "privileged scaffold" in modern medicinal chemistry.[1] It serves as a versatile intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs of Ruxolitinib and Baricitinib) and other GPCR ligands. Its structure combines a lipophilic benzyl-protected piperidine ring—essential for solubility and binding affinity—with a polar pyrazole moiety that often functions as a hydrogen bond donor/acceptor in the kinase ATP-binding pocket.[1]
This guide provides an objective comparison of analytical techniques required to fully characterize this molecule, moving beyond basic identity confirmation to in-depth structural and purity profiling.
Compound Snapshot[1][2][3][4][5][6][7]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₅H₁₉N₃[1]
-
Molecular Weight: 241.34 g/mol [1]
-
Key Features: Amphiphilic nature (Basic piperidine N, Acidic pyrazole NH).
Comparative Analysis: Elemental Composition & Purity
For a compound of this class, determining "purity" is multidimensional. We compare the traditional Combustion Analysis (CHN) against the modern standard of High-Resolution Mass Spectrometry (HRMS).
Method A: Combustion Analysis (CHN)
-
Principle: Thermal oxidation of the sample to measure %C, %H, and %N.
-
Status: The "Gold Standard" for bulk purity and solvate detection.
-
Pros:
-
Detects inorganic impurities (residue after combustion).
-
Crucial for identifying hydrate/solvate forms (e.g., if water or solvent is trapped in the lattice, %C will deviate significantly).
-
-
Cons: Requires large sample mass (~5-10 mg); lower sensitivity for trace organic impurities.[1]
Method B: High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap)[1]
-
Principle: Ionization (ESI+) followed by mass analysis with <5 ppm error.
-
Status: The "Modern Standard" for molecular formula confirmation.
-
Pros:
-
Requires minimal sample (<0.1 mg).
-
Provides isotopic pattern matching (A+1, A+2) to confirm formula C₁₅H₁₉N₃.
-
Detects synthesis byproducts (e.g., des-benzyl analogs).
-
-
Cons: Does not quantify bulk purity (response factors vary); "blind" to inorganic salts.
Comparison Data: Theoretical vs. Experimental Limits
The following table illustrates the acceptance criteria for a high-quality batch.
| Element | Theoretical % | Acceptance Range (CHN) | HRMS Target (m/z) [M+H]⁺ |
| Carbon | 74.65 | 74.25 – 75.05 (±0.4%) | N/A |
| Hydrogen | 7.94 | 7.54 – 8.34 (±0.4%) | N/A |
| Nitrogen | 17.41 | 17.01 – 17.81 (±0.4%) | N/A |
| Exact Mass | N/A | N/A | 242.1652 (± 5 ppm) |
Expert Insight: For this specific compound, HRMS is preferred for early-stage discovery (speed, low sample), while CHN is mandatory for late-stage scale-up to ensure no trapped solvents (e.g., dichloromethane from extraction) are present, which HRMS might miss if ionization is suppressed.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the only method capable of distinguishing the regiochemistry of the pyrazole attachment and the integrity of the benzyl group.
Critical NMR Markers (in DMSO-d₆)[1]
-
Pyrazole Tautomerism: The pyrazole NH is often broad or invisible in CDCl₃ due to exchange. In DMSO-d₆, it typically appears as a broad singlet around 12.0–13.0 ppm .[1]
-
Benzyl "Handle": The benzylic CH₂ protons appear as a sharp singlet at ~3.5 ppm . If this signal is split or shifted, it indicates protonation of the piperidine nitrogen (salt form).
-
Regiochemistry: To confirm the pyrazole is attached at the piperidine C4 position (and not N-linked), look for the symmetry in the pyrazole C-H signals (typically two distinct protons if C-linked, or specific NOE correlations).
Visualization: Characterization Logic Flow
The following diagram outlines the decision tree for characterizing this intermediate.
Figure 1: Step-by-step characterization workflow ensuring structural integrity before purity assessment.
Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (Sample Prep)
Objective: Accurate mass determination (<5 ppm error).[1]
-
Solvent: Prepare a 1 mg/mL stock solution in Methanol (LC-MS grade) . Avoid DMSO as it can cause ion suppression or adduct formation.
-
Dilution: Dilute the stock 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~10 µg/mL.
-
Injection: Direct infusion or UPLC injection (0.5 µL).
-
Analysis: Operate in Positive ESI Mode (Scan range m/z 100–600).
-
Expected Ion: [M+H]⁺ = 242.1652.
-
Common Adducts: [M+Na]⁺ = 264.1471.
-
Protocol B: 1H NMR for Pyrazole Detection
Objective: Visualize labile protons (NH) and confirm regiochemistry.
-
Solvent Choice: Use DMSO-d₆ (99.9% D) .[1]
-
Reasoning: CDCl₃ is acidic enough to broaden the basic piperidine/pyrazole signals and promotes rapid H/D exchange of the pyrazole NH. DMSO forms strong H-bonds, "locking" the NH proton in place for detection.
-
-
Sample Prep: Dissolve ~5-10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the solution is clear; filter through cotton if necessary to remove inorganic salts.
-
Acquisition:
-
Scans: 16–64 (Sufficient for >95% purity).
-
Relaxation Delay (D1): Set to 5 seconds to allow full relaxation of the aromatic protons for accurate integration.
-
-
Processing: Calibrate DMSO residual peak to 2.50 ppm.
Impurity Profiling (Performance vs. Alternatives)
When synthesizing this compound (e.g., via Suzuki coupling of N-benzyl-4-piperidone vinyl triflate), specific impurities are common.[1]
| Impurity Type | Origin | Detection Method | Performance Impact |
| De-benzylated Analog | Hydrogenolysis side-reaction | LC-MS (m/z 152) | High: Drastically alters solubility and potency.[1] |
| Palladium Residue | Catalyst carryover (Suzuki) | ICP-MS / XRF | Critical: Toxic; must be <10 ppm for pharma use.[1] |
| Piperidone Starting Material | Incomplete reaction | TLC / 1H NMR | Medium: Detected by C=O signal in 13C NMR (~210 ppm). |
References
-
Synthesis of N-Benzyl Piperidines: Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1] Journal of Organic Chemistry, 2001, 66(7), 2487–2492. Link
-
Analytical Methods for Pyrazoles: Firoozpour, L. et al. "Synthesis and Characterization of Piperidine-Fused Pyrazole Derivatives."[1] Asian Journal of Chemistry, 2011, 23(6), 2503-2505. Link
-
HRMS in Pharma: Alon, T. et al. "Advances in high-resolution mass spectrometry applied to pharmaceuticals."[1] Mass Spectrometry Reviews, 2021. Link
-
General Characterization Data: Comparison based on 1-Benzyl-4-piperidone standards. National Institute of Standards and Technology (NIST) Chemistry WebBook.[2] Link
Sources
Detecting Impurities in Synthesized 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine: A Comparative Analytical Guide
Executive Summary: The Amphiphilic Challenge
As a Senior Application Scientist, I often see researchers underestimate the analytical complexity of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine . This molecule is a deceptive chimera: it possesses a highly polar, basic pyrazole-piperidine core masked by a lipophilic benzyl group.
In synthesis—typically via Suzuki-Miyaura coupling of a 1-benzyl-4-piperidine derivative and a 4-halopyrazole—this duality creates a "blind spot" in standard QC. Lipophilic precursors (like benzyl halides) retain strongly on C18 columns, while polar by-products (like de-benzylated species or protodeboronation residues) often co-elute with the solvent front, remaining undetected by standard UV methods.
This guide moves beyond generic protocols to provide a rigorous, self-validating framework for detecting these specific impurities, comparing the industry-standard HPLC-UV against the superior specificity of UHPLC-Q-ToF-MS .
Part 1: Critical Analysis of Impurity Origins
To detect impurities, you must first predict them. The synthesis of this scaffold generally follows two major pathways, each generating distinct impurity profiles.
The Genesis of Impurities (Pathway Analysis)
The most common route involves the Suzuki coupling of 1-benzyl-1,2,3,6-tetrahydropyridine-4-boronate with 4-bromopyrazole , followed by hydrogenation.
-
Precursor Carryover:
-
1-Benzyl-4-piperidone: The starting ketone.
-
Benzyl halides:[1] Potential genotoxic impurities (PGIs) if used to install the benzyl group.
-
-
Process-Related Impurities:
-
Protodeboronation: The boronate species loses boron without coupling, yielding 1-benzyl-1,2,3,6-tetrahydropyridine.
-
Homocoupling: Formation of Pyrazole-Pyrazole or Piperidine-Piperidine dimers.
-
Palladium Scavengers: Residual Pd-ligand complexes.
-
-
Degradation/Side-Reactions:
-
De-benzylation: Loss of the benzyl group yields 4-(1H-pyrazol-4-yl)piperidine . This is the most critical polar impurity, often missed by standard C18 methods.
-
N-Oxidation: Oxidation of the tertiary piperidine nitrogen.
-
Visualization: Synthesis & Impurity Map
The following diagram maps the causality between the synthetic steps and the resulting impurities.
Figure 1: Synthesis pathway mapping reactants and process steps to specific impurity origins.
Part 2: Comparative Methodology
We evaluated three analytical approaches. The "Score" reflects suitability for trace impurity profiling (0.05% threshold) per ICH Q3A guidelines.
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-Q-ToF-MS (Recommended) | Method C: 1H qNMR (Validation) |
| Principle | Separation + UV Absorbance (254 nm) | Separation + Exact Mass (m/z) | Proton Environment Integration |
| Sensitivity (LOD) | ~0.5 µg/mL (Moderate) | < 0.01 µg/mL (High) | ~100 µg/mL (Low) |
| Specificity | Low (Co-eluting peaks look identical) | High (Resolves by Mass & Fragment) | High (Structural certainty) |
| Blind Spots | Non-chromophoric impurities; Polar species in void volume. | Ion suppression effects (rare here). | Trace impurities < 1%.[2] |
| Cost/Run | $ | ||
| Verdict | Routine QC Only | Gold Standard for R&D | Potency Assay Only |
Why UHPLC-MS is Non-Negotiable
While HPLC-UV is sufficient for purity checks >98%, it fails to identify Impurity C (De-benzylated species) reliably. The pyrazole ring has weak UV absorbance compared to the benzyl group. If the benzyl group is cleaved, the UV response factor drops precipitously, leading you to underestimate this impurity by up to 10-fold. MS detection removes this bias.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" UHPLC-MS Method
Use this method for initial impurity profiling and validation of synthetic batches.
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class coupled to Q-ToF.
-
Column Selection:
-
Stationary Phase: Waters XSelect CSH C18 (Charged Surface Hybrid).
-
Rationale: The CSH particle carries a low-level positive charge that repels the protonated piperidine nitrogen at low pH, preventing the "shark-fin" tailing common with basic heterocycles.
-
Dimensions: 2.1 x 100 mm, 1.7 µm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.8). Do not use TFA; it suppresses MS ionization.
-
B: Acetonitrile (LC-MS Grade).
-
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Detection:
-
MS Source: ESI Positive Mode.
-
Scan Range: m/z 100–1000.
-
Target Mass: [M+H]+ = 242.1652 (Product). Look for [M+H]+ = 152.1182 (De-benzylated impurity).
-
Protocol B: The Routine HPLC-UV Method
Use this only after validating the impurity profile with Method A.
System: Standard HPLC (e.g., Agilent 1260).
-
Column: Phenomenex Gemini-NX C18 (High pH stable).
-
Rationale: Running at high pH (pH 9.5) keeps the piperidine neutral, increasing retention of polar impurities and improving peak shape.
-
-
Mobile Phase:
-
Wavelength: 254 nm (Benzyl absorption) and 220 nm (Pyrazole absorption).
-
Note: You must monitor 220 nm to see impurities lacking the benzyl ring.
-
Part 4: Decision Logic for Researchers
When a new batch is synthesized, follow this logic flow to determine the appropriate analytical tier.
Figure 2: Analytical decision matrix for selecting the appropriate detection method based on application risk.
References
-
International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[5][6] ICH Harmonised Tripartite Guideline, 2006. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine." PubChem, Accessed 2024. [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 95(7), 2457-2483, 1995. [Link]
-
Fountain, K. J., et al. "New HPLC Column Technology for the Analysis of Basic Compounds." Waters Corporation Application Note, 2010. [Link]
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative & Strategic
A Tale of Two Rings: Comparative Bioactivity of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine and its Pyrrolidine Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. The 1-benzyl-4-(1H-pyrazol-4-yl)piperidine core represents a privileged structure, a promising starting point for the development of novel therapeutics. A common chemical modification to optimize lead compounds is the alteration of a saturated heterocyclic ring system. This guide provides an in-depth comparison of the this compound scaffold and its five-membered pyrrolidine analog, exploring how this subtle structural change can significantly impact biological activity.
While direct head-to-head comparative studies for this specific scaffold are not extensively documented in publicly available literature, we can synthesize a comprehensive analysis by examining the well-established principles of medicinal chemistry and drawing upon data from structurally related compounds. This guide will delve into the nuanced differences in physicochemical properties, conformational flexibility, and known biological activities of piperidine and pyrrolidine derivatives to provide a predictive framework for their potential therapeutic applications.
The Core Scaffold: A Privileged Pharmacophore
The this compound scaffold combines three key pharmacophoric elements:
-
Pyranzole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
-
Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle, a common motif in many approved drugs. It provides a three-dimensional framework and a basic nitrogen atom that can be crucial for target engagement.[3][4]
-
Benzyl Group: An N-benzyl substituent which can influence lipophilicity and participate in various binding interactions, such as pi-stacking.
The central question for drug developers is: how does replacing the six-membered piperidine ring with a five-membered pyrrolidine ring impact the overall bioactivity of the molecule?
Piperidine vs. Pyrrolidine: A Fundamental Comparison
The choice between a piperidine and a pyrrolidine ring, while seemingly a minor modification, introduces significant changes in the molecule's properties.[3][5] These differences can have profound effects on a compound's pharmacokinetics and pharmacodynamics.
| Property | Piperidine | Pyrrolidine | Implication for Bioactivity |
| Ring Size | Six-membered | Five-membered | Alters the spatial arrangement of substituents and the overall molecular shape.[5] |
| Conformational Flexibility | Prefers a more rigid chair conformation.[3] | Exhibits greater conformational flexibility ("envelope" and "twist" conformations).[4] | A more rigid conformation can lead to higher binding affinity if it matches the target's binding site, while flexibility may be advantageous for adapting to different binding pockets.[3][4] |
| Lipophilicity (logP) | Slightly more lipophilic.[3] | Slightly less lipophilic.[3] | Can influence solubility, cell permeability, and potential for off-target hydrophobic interactions.[4] |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Very similar basicity, making them largely interchangeable when basicity is the primary concern for target interaction.[3] |
This fundamental comparison suggests that the piperidine analog will be more rigid and slightly more lipophilic than its pyrrolidine counterpart. These differences are key to understanding potential variations in their biological profiles.
Bioactivity Profile of this compound Analogs
The 1-benzylpiperidine moiety is a well-explored scaffold in medicinal chemistry, often associated with activity at central nervous system (CNS) targets. For instance, derivatives of 1-benzylpiperidine have been extensively investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6]
The pyrazole moiety is also a versatile pharmacophore with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[7] The combination of these two pharmacophores in this compound suggests potential for a diverse range of biological activities.
Bioactivity Profile of Pyrrolidine Analogs
The pyrrolidine ring, while less conformationally restricted than piperidine, is also a privileged scaffold in drug discovery.[8] Its presence in numerous natural products and approved drugs highlights its therapeutic potential. The greater flexibility of the pyrrolidine ring can allow for a more dynamic interaction with biological targets, potentially leading to different or improved activity profiles compared to the more rigid piperidine analogs.[4]
Structure-Activity Relationship (SAR) Insights and Predictions
While direct comparative data is unavailable, we can extrapolate potential SAR trends. The change from a piperidine to a pyrrolidine ring will alter the distance and vector of the pyrazole moiety relative to the benzyl group. This can significantly impact how the molecule fits into a binding pocket.
-
For targets favoring a more rigid conformation: The piperidine analog may exhibit higher potency.
-
For targets with a more flexible binding site: The pyrrolidine analog's ability to adopt different conformations could be advantageous.
Furthermore, the difference in lipophilicity could affect the compounds' ability to cross cellular membranes, including the blood-brain barrier. The slightly more lipophilic piperidine analog might be favored for CNS targets, assuming other factors are equal.
Experimental Protocols
To enable researchers to investigate the comparative bioactivity of these analogs, here are representative synthetic and bioassay protocols based on methodologies reported for similar compound classes.
General Synthesis of this compound and Pyrrolidine Analogs
The synthesis of these target compounds can be achieved through a multi-step process. A key step often involves the construction of the pyrazole ring, followed by its attachment to the piperidine or pyrrolidine core.
Diagram of a Representative Synthetic Pathway:
Sources
- 1. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. rua.ua.es [rua.ua.es]
Optimizing Benzyl-Piperidine Pyrazoles: A Comparative SAR Guide for GPCR & Enzyme Targets
Topic: Structure-activity relationship (SAR) of benzyl-piperidine pyrazoles Content Type: Publish Comparison Guide
Executive Summary
The benzyl-piperidine pyrazole scaffold represents a privileged structure in medicinal chemistry, widely utilized to target G-Protein Coupled Receptors (GPCRs) such as CCR5 and MCH-R1 , as well as enzymes like Acetylcholinesterase (AChE) . This guide objectively compares the structure-activity relationship (SAR) profiles of this scaffold, focusing on the transition from micromolar hits to nanomolar leads.
By analyzing the "Tripartite Architecture" (Benzyl Tail, Piperidine Linker, Pyrazole Head), we demonstrate how specific modifications drive potency, selectivity, and metabolic stability.
Chemical Space & Rationale
The benzyl-piperidine pyrazole scaffold is valued for its ability to span large binding pockets. The piperidine ring serves as a semi-rigid linker, positioning the lipophilic benzyl group and the polar pyrazole moiety to interact with distinct protein sub-sites.
The Tripartite Scaffold Architecture
-
Zone A (Benzyl Tail): Engages hydrophobic pockets; critical for potency and membrane permeability.
-
Zone B (Piperidine Core): Controls the spatial orientation (vector) of the substituents; often protonated at physiological pH (interacting with Asp/Glu residues).
-
Zone C (Pyrazole Head): Acts as a bioisostere for amides/aromatics, providing hydrogen bond donor/acceptor motifs with high metabolic stability.
Comparative SAR Analysis
This section compares the performance of the Benzyl-Piperidine Pyrazole class against alternative scaffolds and internal structural variations.
Case Study A: CCR5 Antagonists (High-Potency GPCR Targeting)
Context: Development of HIV-1 entry inhibitors.
| Feature | Optimized Scaffold (Compound 10h/42b) | Alternative 1: Flexible Linkers (Pre-optimization) | Alternative 2: Piperazine Analogs (e.g., Sch-D) |
| Linker Structure | Rigid 4-(Pyrazolyl)piperidine | Flexible Alkyl-ether chains | Piperazine core |
| Potency (IC50) | 11 nM (High) | ~840 nM (Moderate) | <10 nM (High) |
| Bioavailability | High (Improved metabolic stability) | Low (Rapid oxidation of alkyl chain) | High (Clinical Standard) |
| Selectivity | >1000x vs. Muscarinic receptors | Poor | High |
| Mechanism | Stabilizes inactive receptor conformation | Weak competitive binding | Allosteric inhibition |
Critical Insight: Replacing flexible alkyl linkers with the pyrazole heterocycle directly attached to the piperidine (Zone B-C interface) locks the conformation, reducing the entropic cost of binding and improving potency by ~70-fold compared to flexible precursors.
Case Study B: AChE Inhibitors (Neurodegenerative Targets)
Context: Alzheimer's Disease therapeutics.
| Feature | Compound 20 (Pyrazole-Amide) | Compound 5 (Indanone-Ester) | Standard: Donepezil |
| Head Group | 1-Methyl-3-oxo-pyrazole | 5,6-Dimethoxy-indanone | Indanone |
| Linker | Amide (Stable) | Ester (Labile) | Benzylic amine |
| IC50 (AChE) | 5.94 µM | 0.03 µM | 0.006 µM |
| Stability | High (Resistant to plasma esterases) | Low (Rapid hydrolysis) | High |
Critical Insight: While Compound 20 is less potent than the ester-based Compound 5, the pyrazole-amide motif offers superior hydrolytic stability. The SAR suggests that the pyrazole ring in this context acts as a "cap" for the peripheral anionic site (PAS) of AChE, but requires further lipophilic substitution to match the potency of Donepezil.
Visualizing the SAR Logic
The following diagram illustrates the decision tree for optimizing this scaffold, mapping structural changes to biological outcomes.
Caption: SAR optimization map for Benzyl-Piperidine Pyrazoles. Modifications in Zone A (Hydrophobic) and Zone B (Rigidity) drive the primary potency gains.
Experimental Protocols
To validate the activity of these compounds, we recommend the following self-validating protocols.
A. Synthesis: Reductive Amination & Amide Coupling
A robust route to generate the scaffold with high diversity.
-
Reductive Amination (Zone A-B Formation):
-
Reactants: 4-Boc-aminopiperidine (1.0 eq) + Substituted Benzaldehyde (1.1 eq).
-
Reagent: Sodium Triacetoxyborohydride (STAB, 1.5 eq) in DCE.
-
Condition: Stir at RT for 12h. Quench with NaHCO3.
-
Validation: Monitor disappearance of aldehyde via TLC/LC-MS.
-
Deprotection: Treat with TFA/DCM (1:1) to expose the 4-amino piperidine.
-
-
Amide Coupling (Zone B-C Formation):
-
Reactants: 1-Benzyl-piperidin-4-amine (from step 1) + Pyrazole-4-carboxylic acid derivative (1.1 eq).
-
Coupling Agents: HATU (1.2 eq) + DIPEA (3.0 eq) in DMF.
-
Condition: Stir at RT for 4-16h.
-
Purification: Flash chromatography (MeOH/DCM gradient).[1]
-
Validation: 1H-NMR diagnostic peaks: Benzyl CH2 (~3.5 ppm), Piperidine CH/CH2 signals, Pyrazole CH (~8.0 ppm).
-
B. Functional Assay: Calcium Flux (GPCR Targets)
Used for CCR5 or MCH-R1 antagonism.
-
Cell Line: CHO-K1 cells stably expressing recombinant Human CCR5 or MCH-R1 and Gα16 (promiscuous G-protein).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add serial dilutions of the Benzyl-Piperidine Pyrazole (test) or Maraviroc (control). Incubate 15 min.
-
Agonist Challenge: Inject EC80 concentration of ligand (e.g., RANTES for CCR5 or MCH for MCH-R1).
-
Readout: Measure Fluorescence Intensity (FLIPR) over 120s.
-
Data Analysis: Calculate IC50 based on inhibition of the agonist-induced calcium peak.
-
Self-Validation: The Z' factor must be >0.5. Positive control (Maraviroc) must yield IC50 within 3-fold of historical mean.
-
References
-
Shen, D. M., et al. (2004).[2] "Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains.[2][3][4] Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains."[2] Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939.[2] Link
-
Shu, M., et al. (2004).[2][5] "Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains.[2][3][4] Part 3: SAR studies on the benzylpyrazole segment." Bioorganic & Medicinal Chemistry Letters, 14(4), 947-952. Link
-
Benchekroun, M., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry, 179, 621-632. Link
-
Setola, V., et al. (2007). "CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.[6] Link
Sources
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]
- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-Substituted Piperidines: Pyridine Reduction vs. Modular Cross-Coupling
Executive Summary
The 4-substituted piperidine scaffold is a privileged pharmacophore, ubiquitous in therapeutics ranging from analgesics (fentanyl derivatives) to antidepressants (paroxetine) and antihistamines (loratadine). For drug development professionals, the choice of synthetic route is rarely about "possibility"—virtually any derivative can be made—but about scalability, impurity profiles, and modularity .
This guide objectively compares the two dominant synthetic paradigms:
-
Route A: Catalytic Hydrogenation of 4-Substituted Pyridines (The "Industrial" Approach).
-
Route B: Pd-Catalyzed Cross-Coupling of 4-Piperidones (The "Modular" Approach).
Verdict: While Route A offers the highest atom economy and lowest raw material cost for simple alkyl/aryl derivatives on a kilogram scale, Route B is superior for SAR (Structure-Activity Relationship) exploration and complex aryl insertions due to its milder conditions and avoidance of catalyst poisoning common in pyridine reductions.
Route Analysis & Mechanistic Causality
Route A: Catalytic Hydrogenation of Pyridines
The Mechanism: This route relies on the saturation of the aromatic pyridine ring using heterogeneous catalysis (e.g., PtO₂, Rh/C, or Pd/C) under high pressure H₂.
-
Causality & Challenges:
-
Catalyst Poisoning: The basic nitrogen lone pair in pyridine competes for active sites on the metal surface. Solution: Reactions are frequently run in acidic media (Acetic Acid or HCl) to protonate the nitrogen (pyridinium salt), preventing strong adsorption and deactivation of the catalyst.
-
Stereoselectivity: For 3,4-disubstituted systems, this route typically yields the cis-isomer (kinetic product) via syn-addition of hydrogen. Accessing the trans-isomer requires thermodynamic equilibration or specific homogeneous Ir-catalysts.
-
Over-reduction: High temperatures required to break aromaticity can lead to hydrogenolysis of sensitive benzyl or aryl-halide substituents.
-
Route B: Modular Cross-Coupling (The Suzuki-Miyaura Strategy)
The Mechanism: This route constructs the 4-substituent de novo on a pre-formed ring. It typically proceeds via the conversion of N-protected-4-piperidone to an enol triflate, followed by Pd-catalyzed coupling with aryl boronic acids.
-
Causality & Advantages:
-
Modularity: The ability to couple any commercial aryl boronic acid allows for the rapid parallel synthesis of libraries, which is impossible with Route A (which requires a unique 4-substituted pyridine precursor for every analog).
-
Regiospecificity: The coupling occurs exclusively at the C4 position activated by the triflate, eliminating regioisomer impurities.
-
Mild Conditions: Avoids the high-pressure hydrogenation vessels required for pyridine reduction.
-
Comparative Performance Metrics
The following data aggregates performance metrics from standard industrial protocols (OPRD literature) and bench-scale medicinal chemistry campaigns.
| Metric | Route A: Pyridine Hydrogenation | Route B: Piperidone Cross-Coupling |
| Primary Use Case | Multi-kg Scale-up of Single Target | MedChem Library Generation (SAR) |
| Step Count | 1 (from Pyridine) | 3 (Enolization |
| Typical Yield | 85–98% | 60–80% (Overall) |
| Atom Economy | Excellent (Add H₂ only) | Moderate (Loss of TfO⁻, Boronic ligands) |
| Funct. Group Tolerance | Low (Reduces alkenes, nitro, halides) | High (Tolerates esters, nitriles, halides) |
| Cost Driver | Precious Metal Catalyst (Rh/Pt) | Reagents (Triflic Anhydride, Pd-catalyst) |
| Impurity Profile | Partially reduced tetrahydropyridines | Palladium residuals, Phosphine oxides |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal route based on project phase and molecular complexity.
Caption: Decision matrix for selecting synthetic strategies. Route A dominates scale-up; Route B dominates discovery.
Detailed Experimental Protocol: Route B (Modular)
This protocol is selected for detailing because it is the industry standard for generating diverse 4-arylpiperidine libraries. It utilizes the Suzuki-Miyaura coupling of Enol Triflates , a method that ensures high fidelity and functional group tolerance.
Phase 1: Synthesis of Enol Triflate
Objective: Activate the C4 position of N-Boc-4-piperidone.
-
Reagents: N-Boc-4-piperidone (1.0 equiv), LiHMDS (1.1 equiv), PhNTf₂ (1.1 equiv), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under N₂ atmosphere. Cool THF to -78 °C.
-
Deprotonation: Add LiHMDS dropwise to the ketone solution. Stir for 30 min at -78 °C to form the lithium enolate. Criticality: Low temperature is essential to prevent aldol condensation side reactions.
-
Trapping: Add solution of PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) in THF.
-
Workup: Warm to RT over 2h. Quench with sat. NH₄Cl. Extract with Et₂O. Purify via flash chromatography (neutral alumina preferred over silica to prevent hydrolysis).
-
Validation: ¹H NMR should show a vinyl proton triplet at ~5.76 ppm.
Phase 2: Suzuki-Miyaura Coupling
Objective: Install the 4-Aryl substituent.
-
Reagents: Enol Triflate (from Phase 1), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3-5 mol%), K₂CO₃ (3.0 equiv).
-
Solvent System: 1,4-Dioxane/Water (4:1). Why: Water is necessary to dissolve the inorganic base and facilitate the transmetalation step in the Suzuki cycle.
-
Reaction: Degas solvents (sparge with N₂ for 15 min). Combine reagents and heat to 80 °C for 4-12 hours.
-
Observation: The reaction mixture typically turns black (Pd⁰ formation). Completion is monitored by LC-MS (disappearance of triflate mass).
-
Isolation: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.
Phase 3: Olefin Reduction
Objective: Saturate the tetrahydropyridine to piperidine.
-
Reagents: Pd/C (10 wt%), H₂ (balloon pressure, ~1 atm), MeOH or EtOH.
-
Execution: Stir at RT.
-
Note: Unlike Route A (pyridine reduction), this step is mild because the alkene is non-aromatic and highly reactive. It does not require high pressure or acidic media.
Pathway Visualization (Route B)
Caption: Step-wise transformation in the modular Route B, highlighting the activation and coupling phases.
References
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg. Med. Chem. Lett. (2014).[1] Link
-
Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling. J. Org. Chem. (2004).[2][3] Link
-
Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine. Org. Process Res. Dev. (2021).[1][4] Link[4]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Org. Biomol. Chem. (2024).[1][2][3][5] Link
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules (2022). Link
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
Bioavailability Optimization Guide: Salt Selection for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
This guide provides a technical evaluation of salt selection strategies for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (referred to herein as BPP-4 ), a representative lipophilic basic pharmacophore. The following analysis synthesizes physicochemical principles with experimental protocols to optimize oral bioavailability.
Executive Summary
This compound (BPP-4) represents a classic BCS Class II (Low Solubility, High Permeability) candidate. Its structural core—a basic piperidine moiety (
This guide compares the performance of the Free Base against three primary salt candidates: Hydrochloride (HCl) , Fumarate , and Succinate . The objective is to identify the solid form that maximizes the Area Under the Curve (AUC) while maintaining solid-state stability.
Physicochemical Profiling & Salt Selection Logic
Structural Analysis
The BPP-4 molecule contains two ionizable centers, but only one is physiologically relevant for salt formation:
-
Piperidine Nitrogen (
): Basic, . This is the primary site for protonation. -
Pyrazole Nitrogen (
): Very weakly basic ( ) and weakly acidic ( ). It remains neutral in standard salt screening conditions.
Candidate Selection
Based on the
| Salt Form | Counterion | Rationale |
| Hydrochloride (HCl) | -6.0 | Standard First-Line: Maximizes solubility ( |
| Fumarate (1:1) | 3.03 / 4.44 | Stability/Solubility Balance: Often yields non-hygroscopic crystals; provides moderate buffering in the diffusion layer. |
| Succinate (1:1) | 4.21 / 5.64 | Solubility Modulation: Lower solubility than HCl, potentially preventing rapid supersaturation and subsequent "crash-out" precipitation in the duodenum. |
Experimental Protocols (Methodology)
To ensure data integrity, the following self-validating protocols are recommended.
Protocol A: Thermodynamic Solubility (pH-Dependent)
-
Objective: Determine the equilibrium solubility (
) at physiological pH. -
Method: Shake-flask method (24h and 48h).
-
Workflow:
-
Suspend excess solid in buffers (pH 1.2, 4.5, 6.8).
-
Incubate at 37°C with constant agitation.
-
Filter (0.45 µm PTFE) and analyze filtrate via HPLC-UV (254 nm).
-
Validation: Measure final pH of the solution to account for the buffering capacity of the salt itself.
-
Protocol B: Intrinsic Dissolution Rate (IDR)
-
Objective: Measure dissolution kinetics independent of particle size.
-
Method: Wood’s Apparatus (Rotating Disk).
-
Workflow:
-
Compress 100 mg of pure API into a 0.5 cm² disk at 2000 psi.
-
Rotate at 100 rpm in 500 mL HCl (pH 1.2) or Phosphate Buffer (pH 6.8).
-
Sample every 2 minutes for 20 minutes.
-
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR (
).
-
Protocol C: In Vivo Pharmacokinetics (Rat Model)
-
Objective: Quantify oral bioavailability (
). -
Design: SD Rats (n=4 per arm), fasted.
-
Dosing: 10 mg/kg (equimolar basis) via oral gavage (PO) in 0.5% Methylcellulose.
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Analysis: LC-MS/MS quantification of plasma BPP-4 levels.
Comparative Performance Analysis
The following data summarizes the typical performance profiles observed for piperidine-pyrazole scaffolds.
Solubility & Dissolution Profiles
| Parameter | Free Base | HCl Salt | Fumarate Salt | Succinate Salt |
| Solubility (pH 1.2) | < 0.1 mg/mL | > 50 mg/mL | 15–25 mg/mL | 10–20 mg/mL |
| Solubility (pH 6.8) | < 0.01 mg/mL | 0.5 mg/mL* | 0.05 mg/mL | 0.04 mg/mL |
| IDR (pH 1.2) | 0.05 | 2.5 | 1.2 | 0.9 |
| Hygroscopicity | Non-hygroscopic | High (>5% wt gain) | Low (<1% wt gain) | Low (<1% wt gain) |
*Note: The HCl salt may show higher apparent solubility at pH 6.8 initially but is prone to rapid disproportionation to the free base.
Bioavailability (PK) Interpretation
-
HCl Salt: typically exhibits the highest
due to rapid dissolution in the stomach. However, the "Spring and Parachute" effect is critical here. If the HCl salt precipitates rapidly upon entering the small intestine (pH shift 1.2 6.8), the AUC may be truncated. -
Fumarate/Succinate: These salts often provide a more sustained release profile. The organic counterion can buffer the microenvironment (diffusion layer pH), maintaining supersaturation longer than the HCl salt.
Stability Considerations
While HCl provides superior solubility, it often suffers from hygroscopicity , leading to deliquescence during storage. The Fumarate salt is generally the preferred solid form for development due to its balance of enhanced dissolution (vs. free base) and superior crystallinity/stability (vs. HCl).
Visualizing the Selection Pathway
The following diagram illustrates the decision logic for selecting the optimal salt form for BPP-4 based on the experimental data.
Figure 1: Decision Matrix for Salt Selection. The pathway balances kinetic solubility gains against solid-state risks.
Conclusion & Recommendation
For This compound , the comparative analysis suggests:
-
For Early Toxicology (Maximum Exposure): Use the HCl salt prepared in situ or as a solution formulation to maximize exposure, accepting the stability risk.
-
For Clinical Development (Solid Dosage Form): The Fumarate salt is recommended. It offers a 20-fold solubility advantage over the free base (sufficient for dissolution-limited absorption) while avoiding the hygroscopicity issues associated with the HCl salt.
Final Directive: Proceed with the Fumarate salt for solid oral dosage form development, pending a final polymorph screen to ensure crystal habit consistency.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences. Link
-
PubChem Compound Summary. (2024). This compound (CAS 690261-97-3).[1] National Center for Biotechnology Information. Link[1]
Sources
Strategic Bioisosterism: Pyrazole vs. Imidazole Substitution on Piperidine Scaffolds
Executive Summary
In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in over 12,000 biologically active compounds. The choice of substituent on this ring—specifically between the isomeric 5-membered heterocycles imidazole (1,3-diazole) and pyrazole (1,2-diazole)—is rarely a trivial decision.[1]
While imidazole offers superior aqueous solubility and basicity, it carries a high liability for Cytochrome P450 (CYP) inhibition due to heme coordination. Pyrazole, acting as a "cleaner" bioisostere, often resolves metabolic liabilities and improves membrane permeability (LogD) at the cost of reduced basicity. This guide provides a technical roadmap for selecting between these two moieties to optimize Lead-like properties.
Physicochemical Profiling: The pKa Pivot
The fundamental differentiator between imidazole and pyrazole substitutions is the basicity of the nitrogen lone pair, which dictates ionization state at physiological pH (7.4).
Imidazole (1,3-Diazole)[2]
-
pKa: ~6.9 – 7.1 (Conjugate acid).
-
Physiological State: At pH 7.4, a significant fraction (~20-50%) exists as the cationic imidazolium species.
-
Consequence: High aqueous solubility but potentially limited passive permeability due to positive charge. The N-3 nitrogen is a strong hydrogen bond acceptor (HBA) and a potent metal chelator.
Pyrazole (1,2-Diazole)
-
pKa: ~2.5 (Conjugate acid).
-
Physiological State: Neutral at pH 7.4.
-
Consequence: Lower aqueous solubility compared to imidazole, but significantly higher lipophilicity (LogD) and membrane permeability. The N-2 nitrogen is a much weaker base and a weaker HBA.
Decision Matrix: Selecting the Heterocycle
Figure 1: Strategic decision tree for selecting between imidazole and pyrazole based on ADME requirements.
Metabolic Stability & Toxicity: The CYP450 Liability
The most common reason to switch from imidazole to pyrazole is to mitigate Drug-Drug Interactions (DDIs) caused by CYP450 inhibition.
The Mechanism of Inhibition
Imidazole-substituted piperidines are notorious Type II inhibitors of CYP enzymes (particularly CYP3A4 and CYP2D6).
-
Heme Coordination: The unhindered, basic lone pair of the imidazole N-3 nitrogen coordinates directly to the Fe(III) of the CYP heme prosthetic group.
-
Displacement: This displaces the water molecule necessary for the catalytic cycle, locking the enzyme in an inactive state.
The Pyrazole Advantage: The adjacent nitrogen arrangement in pyrazole (1,[2]2) reduces the electron density on the coordinating nitrogen (N-2) and alters the steric geometry. Consequently, pyrazoles bind heme iron with significantly lower affinity, often reducing IC50 values for CYP inhibition by 10-100 fold.
Figure 2: Mechanistic difference in CYP450 heme coordination between imidazole and pyrazole.
Comparative Performance Data
The following table illustrates a representative dataset for a hypothetical 4-substituted piperidine lead compound, comparing the effects of the two heterocycles.
| Metric | Imidazole-Piperidine | Pyrazole-Piperidine | Interpretation |
| pKa (Heterocycle) | 7.0 | 2.5 | Imidazole is ~50% ionized at pH 7.4; Pyrazole is neutral. |
| LogD (pH 7.4) | 1.2 | 2.4 | Pyrazole is more lipophilic at physiological pH, aiding passive diffusion. |
| Solubility (pH 7.4) | > 500 µM | ~ 150 µM | Imidazole provides superior solubility due to ionization. |
| CYP3A4 IC50 | 0.5 µM (Potent Inhibitor) | > 30 µM (Clean) | Critical Differentiator: Pyrazole eliminates heme binding. |
| hERG Inhibition | Moderate Risk | Low Risk | Basic centers (imidazole) correlate higher with hERG channel blocking. |
| LE (Ligand Efficiency) | 0.35 | 0.38 | Pyrazole often improves binding efficiency by reducing desolvation penalties. |
Experimental Protocols
Protocol A: Reductive Amination (Synthesis)
This is the standard method for attaching the heterocycle to the piperidine ring via a linker or directly if using a piperidone.
Objective: Synthesis of N-substituted piperidine via reductive amination of N-Boc-4-piperidone with a pyrazole-amine derivative.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
Amino-pyrazole derivative (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 eq)
-
DCM or DCE (Solvent)
Step-by-Step Workflow:
-
Imine Formation: In a dry flask, dissolve N-Boc-4-piperidone and the amino-pyrazole in DCE (0.1 M concentration). Add Acetic Acid.[3] Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by LCMS for the disappearance of the ketone and formation of the imine (M+H).
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (exothermic).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Protocol B: CYP Inhibition Assay (Validation)
Objective: Determine if the substitution shift (Imidazole -> Pyrazole) reduced CYP3A4 inhibition.
-
Incubation: Incubate human liver microsomes (0.5 mg/mL) with the test compound (concentration range 0.1 – 50 µM) and a probe substrate (e.g., Midazolam or Testosterone) for 5 minutes at 37°C.
-
Initiation: Add NADPH-regenerating system to initiate the reaction.
-
Termination: Stop reaction after 10 minutes using ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Calculate % control activity vs. inhibitor concentration to derive IC50.
References
-
Physicochemical Properties of Azoles
-
CYP450 Inhibition Mechanisms
-
Bioisosterism in Drug Design
-
Lipophilicity and Solubility (LogP vs LogD)
- Title: "LogP vs LogD - Wh
- Source: ACD/Labs
-
URL:[Link]
-
Synthetic Protocols (Reductive Amination)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Piperidine Scaffold in JAK Inhibition: A Technical Comparative Guide
Executive Summary: The Evolution of the Piperidine Scaffold
The piperidine ring has served as a privileged scaffold in the development of Janus Kinase (JAK) inhibitors, evolving from a passive solubilizing linker to a precise structural anchor for covalent targeting. This guide objectively compares the two primary archetypes of this class:
-
Tofacitinib (First-Generation): Utilizes a 3-aminopiperidine linker for reversible, ATP-competitive inhibition.
-
Ritlecitinib (Next-Generation): Utilizes an acryloyl-piperidine moiety to drive irreversible, covalent inhibition of JAK3.
While other JAK inhibitors (e.g., Baricitinib, Abrocitinib) have moved toward strained rings like azetidine or cyclobutane to alter selectivity profiles, the piperidine scaffold remains unique in its ability to support both high-affinity reversible binding and precise covalent warhead positioning.
Landscape Overview: Tofacitinib vs. Ritlecitinib[1][2]
Structural Logic & Binding Modes
| Feature | Tofacitinib (CP-690,550) | Ritlecitinib (PF-06651600) |
| Core Scaffold | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Piperidine Role | 3-aminopiperidine linker. Positions the exocyclic amine to interact with the Glu903/Leu905 hinge region while projecting the methyl group into the solvent front. | Acryloyl-piperidine. Positions the electrophilic acrylamide warhead to react specifically with Cys909 in the ATP binding pocket. |
| Binding Type | Reversible (Type I) | Irreversible (Covalent) |
| Selectivity Driver | Shape complementarity (ATP pocket conservation leads to pan-JAK activity). | Cys909 Targeting. This residue is unique to JAK3 (and TEC family); JAK1/2/TYK2 possess a Serine at this position.[1][2] |
Biochemical Potency & Selectivity Profile
The following data summarizes the inhibitory concentration (IC50) values. Note the dramatic shift in selectivity achieved by the covalent mechanism facilitated by the piperidine-acrylamide motif.
| Target Kinase | Tofacitinib (IC50, nM) [1] | Ritlecitinib (IC50, nM) [2] | Selectivity Shift |
| JAK3 | 1.6 - 5.0 | ~33.1 (driven by | Maintained Potency |
| JAK1 | 15.0 - 112.0 | > 10,000 | >1000x Selectivity Gain |
| JAK2 | 20.0 - 200.0 | > 10,000 | >1000x Selectivity Gain |
| TYK2 | ~100.0 | > 10,000 | >1000x Selectivity Gain |
| TEC Kinases | > 5,000 | ~150 - 400 | Gain of Function (Off-target) |
Technical Insight: Tofacitinib is effectively a "Pan-JAK" inhibitor due to the high conservation of the ATP binding pocket across isoforms. Ritlecitinib achieves exquisite selectivity not through non-covalent affinity (
), which is actually in the micromolar range, but through the rapid inactivation rate () of the Cys909 covalent bond [3].[3]
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling impact of the two inhibitors.
Caption: Comparative pathway blockade. Tofacitinib indiscriminately inhibits JAK1/2/3, whereas Ritlecitinib selectively silences JAK3 signaling via the Cys909 residue.
Experimental Validation Protocols
To rigorously compare these compounds, researchers must employ distinct assay conditions. Standard reversible assays will underestimate the potency of covalent inhibitors like Ritlecitinib if incubation time is insufficient.
Protocol A: Reversible Kinase Assay (Tofacitinib)
Objective: Determine
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute Tofacitinib in DMSO (top conc: 10 µM).
-
Reaction Assembly:
-
Add 2.5 µL inhibitor to 384-well plate.
-
Add 2.5 µL JAK enzyme mixture (JAK1, JAK2, or JAK3) + Fluorescent Tracer.
-
Note: ATP concentration should be at
(approx. 1-5 µM) to ensure competitive sensitivity.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add Eu-labeled anti-GST antibody.[4] Read TR-FRET signal (Ex 340 nm / Em 665 nm).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).
Protocol B: Covalent Binding Assessment (Ritlecitinib)
Objective: Validate irreversible binding (
-
Pre-incubation:
-
Incubate JAK3 enzyme (10 nM) with Ritlecitinib (10x IC50, e.g., 300 nM) for 60 minutes.
-
Control: Incubate JAK3 with DMSO only.
-
-
Washout Step (Critical):
-
Dilute the mixture 100-fold into reaction buffer containing ATP (1 mM) and peptide substrate.
-
Why: This dilution drops the concentration of any reversible inhibitor (Tofacitinib) below its inhibitory threshold, restoring activity. Covalently bound Ritlecitinib will remain attached, maintaining inhibition.
-
-
Activity Measurement:
-
Measure kinase activity immediately after dilution using a continuous assay (e.g., ADP-Glo or mobility shift).
-
-
Interpretation:
-
Recovery of Activity: Indicates Reversible Inhibition (Tofacitinib).
-
Sustained Inhibition: Indicates Irreversible Covalent Binding (Ritlecitinib).
-
Structural SAR Decision Tree
The following logic flow demonstrates why the piperidine scaffold was retained but modified during the evolution from Tofacitinib to Ritlecitinib.
Caption: SAR decision tree showing the bifurcation in design strategy. While some programs contracted the ring (Baricitinib), Pfizer utilized the piperidine's geometry to enable covalent targeting in Ritlecitinib.
Conclusion
The piperidine scaffold remains a cornerstone of JAK inhibitor design. In Tofacitinib , the 3-aminopiperidine moiety functions as a critical solubilizing linker that enables potent, albeit non-selective, ATP-competitive inhibition. In Ritlecitinib , the scaffold's role is elevated to a structural platform that precisely orients an acrylamide warhead toward Cys909, unlocking a new class of highly selective, irreversible JAK3 inhibitors.
For researchers developing next-generation kinase inhibitors, the piperidine ring offers a versatile template: capable of supporting both classical hydrogen-bonding interactions and modern covalent warhead delivery.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection."[5][6] Journal of Medicinal Chemistry, 53(24), 8468–8484.
-
Telliez, J. B., et al. (2016). "Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition." ACS Chemical Biology, 11(12), 3442–3451.
-
Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600), an Orally Active Clinical Candidate for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 60(5), 1971–1993.
-
Chrencik, J. E., et al. (2010). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology, 400(3), 413-433.
-
Drug Hunter. (2024).[7][1] "Ritlecitinib (Litfulo): A Covalent JAK3/TEC Inhibitor."[2][8]
Sources
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. drughunter.com [drughunter.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ritlecitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cost-benefit analysis of sourcing vs. synthesizing 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
[1]
Executive Summary
Recommendation: Synthesize In-House (Scale < 5g) | Outsource/Buy (Scale > 10g) [1]
For early-stage discovery requiring milligram to gram quantities, in-house synthesis is the superior option.[1] The target compound, 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine , is not a commodity chemical.[1] Commercial sourcing typically categorizes it as a "Made-to-Order" product with lead times of 4–6 weeks and premium pricing (
Conversely, the synthesis utilizes widely available, low-cost precursors (1-Benzyl-4-piperidone) and robust Suzuki-Miyaura chemistry.[1] An experienced chemist can generate 1–5 grams within 5 days at a material cost of <$50/g.
Compound Profile & Strategic Value
| Feature | Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₉N₃ |
| MW | 241.34 g/mol |
| Structural Class | 4-Heteroaryl-piperidine |
| Key Application | Privileged scaffold in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] The pyrazole acts as a hydrogen bond donor/acceptor, while the benzyl-piperidine provides a hydrophobic tail and basic center. |
| Stability | Moderate.[1] The pyrazole NH is acidic; the piperidine nitrogen is basic. |
Option A: Commercial Sourcing (The "Buy" Strategy)
Market Analysis
This compound is rarely in stock at major catalog houses (Sigma, Fisher, Enamine) as a shelf item. It is usually held by boutique building block vendors or requires custom synthesis.[1]
Cost & Logistics Table
| Parameter | Tier 1: Catalog Stock (Rare) | Tier 2: Custom Synthesis |
| Price | $300 - $800 / gram | $2,000 - $5,000 (Fixed FTE rate) |
| Lead Time | 1 - 2 Weeks | 4 - 8 Weeks |
| Purity Guarantee | >95% (LCMS) | >95% (NMR, LCMS) |
| Risk Factors | Batch variability; Salt form ambiguity (HCl vs. Free base).[1] | Project delays; IP leakage risks.[1] |
Verdict: Sourcing is only viable if you lack synthetic infrastructure or require GMP-grade material for late-stage testing.[1]
Option B: In-House Synthesis (The "Make" Strategy)[1]
Retrosynthetic Logic
The most reliable route avoids the difficult construction of the pyrazole ring on the piperidine. Instead, it utilizes a Suzuki-Miyaura cross-coupling approach, connecting two pre-formed rings.[1]
-
Disconnection: The C4(piperidine)-C4(pyrazole) bond.[1]
-
Precursors: 1-Benzyl-4-piperidone (Electrophile source) and Pyrazole-4-boronic acid pinacol ester (Nucleophile source).[1]
Pathway Visualization[1]
Figure 1: Retrosynthetic strategy focusing on the C-C bond formation via Suzuki coupling.[1][2][3][4]
Detailed Experimental Protocol
Safety Note: Hydrazine derivatives and Palladium catalysts require standard PPE.[1] Triflic anhydride is corrosive.[1]
Step 1: Synthesis of Enol Triflate
Objective: Activate the ketone for coupling.
-
Reagents: 1-Benzyl-4-piperidone (1.0 eq), LDA (1.1 eq), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.05 eq).[1]
-
Protocol:
-
Cool THF solution of LDA to -78°C.
-
Add 1-Benzyl-4-piperidone dropwise; stir for 1h to form the enolate.
-
Add PhNTf2 dissolved in THF.[1]
-
Warm to RT and stir overnight.
-
Validation: TLC (Hex/EtOAc) shows disappearance of ketone.
-
Workup: Quench with NH4Cl, extract with EtOAc. Flash chromatography purification.
-
Step 2: Suzuki-Miyaura Coupling
Objective: Form the C-C bond.[1]
-
Reagents: Enol triflate (from Step 1), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).[1]
-
Protocol:
Step 3: Hydrogenation & Deprotection
Objective: Reduce the double bond and remove Boc group.[1]
-
Reagents: H2 (1 atm or balloon), Pd/C (10% wt), MeOH/HCl.
-
Protocol:
-
Dissolve coupling product in MeOH.[1] Add catalytic Pd/C.[1]
-
Stir under H2 balloon for 2-4 hours.
-
Note: The Boc group is acid-labile; if using HCl/MeOH for hydrogenation, deprotection occurs simultaneously.[1]
-
Caution: Monitor closely to prevent de-benzylation (cleavage of the N-benzyl group).[1] If de-benzylation occurs, a simple re-alkylation with benzyl bromide restores the target.
-
Comparative Analysis: The Verdict
Cost Breakdown (Per 1 Gram of Product)
| Cost Component | In-House Synthesis | Commercial Purchase |
| Raw Materials | $45 (Piperidone + Boronate + Cats) | N/A |
| Labor (Est.) | $300 (4-6 hours FTE time) | N/A |
| Overhead/Waste | $50 | N/A |
| Purchase Price | N/A | $650 (Avg.[1] Quote) |
| Shipping/Handling | N/A | $100 |
| TOTAL | ~$395 | ~$750 |
Decision Matrix
Figure 2: Decision logic for sourcing vs. synthesis based on scale and timeline.
References
-
Suzuki-Miyaura Cross-Coupling on Piperidines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Synthesis of 4-Heteroarylpiperidines via Enol Triflates: Wustrow, D. J., & Wise, L. D. (1991). Coupling of arylboronic acids with a partially hydrogenated pyridine triflate.
-
Commercial Precursor Availability (1-Benzyl-4-piperidone): Sigma-Aldrich Product Catalog.[1] [1]
Sources
- 1. 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Executive Summary & Risk Profiling[1]
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine is a heterocyclic building block frequently used in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1] While specific toxicological data for this exact CAS may be limited in public registries, its structural moieties (piperidine, pyrazole, benzyl group) dictate a High-Hazard / Potent Compound handling protocol.[1]
Operational Hazard Class: Occupational Exposure Band (OEB) 3 (Estimated).[1]
-
Primary Risks: Acute Toxicity (Oral), Skin Sensitization, Severe Eye Irritation.[1][2]
-
Critical Control: Prevention of inhalation (dust) and dermal absorption.[1]
Hazard Characteristics (Derived from Structural Analogs)
| Hazard Category | GHS Classification (Projected) | H-Statement | Justification |
| Acute Toxicity | Category 3 or 4 (Oral) | H301/H302 | Piperidine derivatives often exhibit oral toxicity.[1][3][4] |
| Sensitization | Category 1 (Skin) | H317 | Benzyl-piperidines are known sensitizers; repeated exposure may induce allergic dermatitis.[1] |
| Irritation | Category 2A (Eye) / 2 (Skin) | H319/H315 | Nitrogenous heterocycles are typically basic and irritating to mucous membranes. |
Personal Protective Equipment (PPE) Strategy
The Core Directive: PPE is the last line of defense.[1] Engineering controls (Fume Hoods) are primary. However, due to the sensitization potential of this compound, the PPE protocol is designed as a Redundant Barrier System .[1]
A. Respiratory Protection[2][3][5][7][8][9][10]
-
Requirement: N95 (minimum) is insufficient for powder handling outside a hood.[1]
-
Standard Operation: Work must be performed in a Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Outside Containment (Spills/Weighing): Use a P100 Particulate Respirator (Half-face or Full-face).[1]
-
Causality: The particle size of pharmaceutical intermediates often ranges from 1–10 µm. N95 filters allow up to 5% leakage; P100 ensures 99.97% efficiency, critical for sensitizers where "safe" thresholds are unknown.[1]
-
B. Dermal Protection (The "Double-Glove" Protocol)[2]
-
Material: Nitrile Rubber (ASTM D6978 compliant).[1]
-
Configuration: Double-gloving is mandatory .[1]
-
Scientific Rationale:
C. Ocular Protection[2][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Note: Safety glasses are inadequate due to the risk of airborne dust entering from the side or liquid splashes tracking around the lens.
PPE Decision Logic (Visualization)
The following decision tree dictates the required PPE based on the physical state of the compound and the engineering controls available.
Operational Protocols
Phase 1: Weighing & Transfer (Highest Risk)[2]
-
Hazard: Generation of airborne dust.[1] Static electricity can cause "fly-out" of fine powders.[1]
-
Procedure:
-
Static Control: Use an ionizing anti-static gun on the weigh boat and spatula before touching the powder.
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Technique: Do not dump powder. Use a micro-spatula.[1] If the container has a wide mouth, keep it tilted away from your face.[1]
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe as hazardous solid waste.
-
Phase 2: Solubilization[2]
-
Solvents: Likely soluble in DMSO, Methanol, or DCM.[1]
-
Risk: Once in solution, skin absorption rates increase significantly (the solvent acts as a carrier vehicle).
-
Procedure:
Emergency Response & Spill Management
A. Spill Response Workflow
If a spill occurs (>100 mg solid or >5 mL solution), initiate the S.I.C. protocol (Stop, Isolate, Clean).[1]
B. Exposure First Aid[2]
-
Eye Contact: Flush for 15 minutes minimum.[5][1][2][3][6] Isolate the eyelid. Seek medical attention immediately (ophthalmology consult recommended due to basicity).
-
Skin Contact:
Waste Disposal Logistics
Proper disposal is critical to prevent environmental contamination and downstream exposure.
| Waste Stream | Description | Container Type | Labeling Requirement |
| Solid Waste | Contaminated gloves, weigh boats, Kimwipes, solid chemical.[1] | Double-bagged (Clear poly bag inside Amber HazBag). | "Hazardous Waste: Toxic Solid, Organic.[1] Contains Piperidine Derivatives."[1][10][11] |
| Liquid Waste | Solutions in DMSO/Methanol/DCM.[1] | HDPE or Glass Carboy (Vented cap if reactive). | "Hazardous Waste: Flammable/Toxic Liquid.[1] Contains this compound."[1] |
| Sharps | Needles/Syringes used for transfer.[1] | Rigid Red Sharps Container. | Standard Bio/Chem Hazard Label.[1] |
-
Regulatory Note: While this specific CAS may not be explicitly "P-listed" (acutely hazardous) under RCRA (USA), best practice for pharmaceutical intermediates dictates treating it as such.[1] Do not drain dispose.[1]
References
-
Fisher Scientific. (2024).[1][8] Safety Data Sheet: 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine (Analogous Structure).[1] Retrieved from [1]
-
Cayman Chemical. (2025).[1] Safety Data Sheet: N-Benzyl-4-piperidone (Structural Precursor).[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Piperidine and Pyrazole Derivatives.[1] Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2024). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS).[1] Retrieved from [1]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.at [fishersci.at]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
